2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Description
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Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-14(9-19-15)12-3-1-2-4-13(12)17/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQMURNOKOKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Chemical Properties, Synthesis, and Application in Drug Discovery
Executive Summary
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline represents a privileged scaffold in medicinal chemistry, combining the lipophilic, metabolic stability of a 4-chlorophenyl group with the versatile reactivity of an ortho-substituted aniline . This molecule belongs to the class of 2,4-diarylthiazoles , a structural motif extensively validated in kinase inhibition (e.g., CDK, EGFR), antimicrobial research, and as a precursor for fused polycyclic heterocycles.
This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and reactivity, designed for researchers requiring high-fidelity data for lead optimization and assay development.
Physicochemical Profile & Structural Analysis[1]
The molecule consists of three distinct domains: the central 1,3-thiazole core, a lipophilic 4-chlorophenyl tail (Position 2), and a polar, reactive 2-aminophenyl head (Position 4).
Structural Attributes
| Property | Value (Predicted/Empirical) | Significance in Application |
| Molecular Formula | C₁₅H₁₁ClN₂S | Core stoichiometry. |
| Molecular Weight | 286.78 g/mol | Fragment-like; ideal for lead optimization (Rule of 5 compliant). |
| LogP (Lipophilicity) | ~4.2 – 4.8 | High lipophilicity due to bis-aryl system + Cl; indicates high membrane permeability but low aqueous solubility. |
| pKa (Aniline NH₂) | ~3.8 – 4.2 | Weakly basic. Less basic than unsubstituted aniline due to the electron-withdrawing nature of the thiazole ring. |
| pKa (Thiazole N) | ~2.0 – 2.5 | Very weakly basic; protonates only under strongly acidic conditions. |
| H-Bond Donors | 1 (–NH₂) | Critical for active site binding (e.g., hinge region of kinases). |
| H-Bond Acceptors | 2 (Thiazole N, Aniline N) | Thiazole N often acts as a specific acceptor in metallo-organic complexes. |
Intramolecular Dynamics
A critical feature of this molecule is the potential for an intramolecular hydrogen bond between the aniline amino group and the thiazole nitrogen.
-
Effect: This locks the molecule into a pseudo-planar conformation.
-
Consequence: Increased membrane permeability (by masking polarity) but reduced water solubility. Disruption of this bond (e.g., by N-acylation) significantly alters the 3D topology.
Synthetic Pathways (Hantzsch Thiazole Synthesis)
The most robust route to 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is the Hantzsch Thiazole Synthesis . This convergent strategy couples a thioamide with an
Retrosynthetic Analysis
-
Fragment A (Electrophile): 2-Bromo-1-(2-aminophenyl)ethanone. Note: The aniline amine must be protected (e.g., as an acetamide) to prevent self-polymerization during bromination.
-
Fragment B (Nucleophile): 4-Chlorobenzothioamide.
Detailed Protocol
Step 1: Thioamide Formation React 4-chlorobenzonitrile with sodium hydrosulfide (NaSH) and MgCl₂ in DMF at 80°C to yield 4-chlorobenzothioamide.
Step 2: Bromination & Protection
-
Acetylate 2'-aminoacetophenone
2'-acetamidoacetophenone. -
Brominate using Pyridinium Tribromide (PyBr₃) in acetic acid to yield 2-bromo-2'-acetamidoacetophenone.
Step 3: Cyclization (The Hantzsch Reaction) Reflux the thioamide (Step 1) and the bromoketone (Step 2) in ethanol for 4–6 hours. The thiazole ring forms spontaneously.
Step 4: Deprotection Acidic hydrolysis (6M HCl, reflux) removes the acetyl group, liberating the free aniline target.
Workflow Diagram
Caption: Convergent Hantzsch synthesis pathway utilizing a protection-deprotection strategy to preserve the aniline functionality.
Chemical Reactivity & Stability
Reactivity Profile
The molecule possesses two primary reactive centers:
-
The Aniline Nitrogen (Nucleophile):
-
Acylation/Sulfonylation: Readily reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in SAR exploration).
-
Diazotization: Treatment with NaNO₂/HCl generates a diazonium salt, allowing substitution of the amine with halides, azides, or cyano groups (Sandmeyer reaction).
-
Imine Formation: Condensation with aldehydes yields Schiff bases, often used to coordinate metal ions.
-
-
The Thiazole C-5 Position (Electrophile):
-
The C-5 position (adjacent to Sulfur) is the most electron-rich carbon on the thiazole ring. It is susceptible to electrophilic aromatic substitution (e.g., halogenation), though the electron-withdrawing 4-chlorophenyl group deactivates the system slightly.
-
Stability & Storage[2]
-
Oxidation: The aniline moiety is sensitive to oxidation by air over prolonged periods, turning dark brown. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Hydrolysis: The thiazole ring is highly stable to aqueous acid and base.
-
Photostability: Thiazoles can undergo photo-isomerization; protect from direct light.
Biological Relevance & Pharmacophore Mapping
This molecule acts as a scaffold for Type II Kinase Inhibitors . The "Aniline-Thiazole-Aryl" motif mimics the ATP-binding interaction in several enzymes.
Structure-Activity Relationship (SAR)
-
4-Chlorophenyl (Tail): Occupies the hydrophobic pocket (selectivity filter). The Chlorine atom provides a halogen bond or fills a hydrophobic void.
-
Thiazole (Core): Acts as a rigid spacer, orienting the head and tail groups. The Nitrogen often forms a hydrogen bond with the kinase hinge region.
-
Aniline (Head): The solvent-exposed region. The NH₂ group is often derivatized to solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetics.
Biological Pathway Interaction
Caption: Interaction map showing the compound's dual role as a kinase inhibitor pharmacophore and a metabolic substrate.
Experimental Validation Protocols
Solubility Testing (Thermodynamic)
Since the predicted LogP is >4, standard PBS solubility will be low (<10 µM).
-
Preparation: Dissolve 1 mg of compound in 100 µL DMSO (Stock).
-
Spiking: Spike into PBS (pH 7.4) to reach target concentrations (1–100 µM).
-
Incubation: Shake for 24 hours at 25°C.
-
Analysis: Centrifuge (15,000 rpm, 10 min), filter supernatant, and analyze by HPLC-UV (254 nm).
Chemical Stability Assay
To verify the stability of the aniline group:
-
Dissolve compound in 50:50 MeCN:H₂O.
-
Add 1 eq. of H₂O₂ (oxidative stress test).
-
Monitor by LC-MS at t=0, 1h, 4h, 24h.
-
Pass Criteria: >95% parent remaining at 4h. Significant degradation indicates need for antioxidant formulation excipients.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope. Source:Organic Reactions, Wiley. URL:[Link]
-
2,4-Diarylthiazoles as Antiprion and Antimalarial Agents. Source:Bioorganic & Medicinal Chemistry Letters, 2011.[1] URL:[Link]
-
Structure-Activity Relationship of Thiazole-Based Kinase Inhibitors. Source:Journal of Medicinal Chemistry. URL:[Link]
-
Physicochemical Properties of Aminothiazoles. Source:PubChem Compound Database. URL:[Link]
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The Therapeutic Potential of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2] This technical guide delves into the therapeutic potential of a specific, yet highly promising scaffold: 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline . We will explore its synthetic viability, dissect its potential mechanisms of action across various disease states, and provide actionable experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a "privileged structure" in drug discovery.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a wide array of biological targets.[1] Derivatives of this versatile core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4]
The specific scaffold, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, combines several key features that make it a particularly attractive starting point for drug development:
-
The 2-Anilino Group: The aniline moiety provides a crucial vector for establishing structure-activity relationships (SAR). The amino group can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3][5]
-
The 4-Chlorophenyl Moiety: The presence of a halogen, specifically chlorine, on the phenyl ring can significantly enhance biological activity. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding with target proteins.[6]
-
The Thiazole Core: As the central heterocyclic system, the thiazole ring provides a rigid framework that correctly orients the pendant phenyl groups for optimal target engagement.
This guide will provide a comprehensive overview of the synthesis, potential therapeutic applications, and evaluation strategies for this promising class of compounds.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
A reliable and widely adopted method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline scaffold, a multi-step approach building upon this core reaction is proposed.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
-
Bromination of 4-Chloroacetophenone: To a solution of 4-chloroacetophenone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add bromine dropwise at room temperature with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 2-bromo-1-(4-chlorophenyl)ethan-1-one.
-
Hantzsch Condensation: The resulting α-bromoketone is then refluxed with thiourea in an alcoholic solvent (e.g., ethanol) to yield 2-amino-4-(4-chlorophenyl)thiazole. The product can be purified by recrystallization.
Step 2: Synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
-
Buchwald-Hartwig Cross-Coupling: The final aniline scaffold can be synthesized via a palladium-catalyzed Buchwald-Hartwig amination. In a typical procedure, 2-amino-4-(4-chlorophenyl)thiazole, 2-bromoaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) are combined in an inert solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere until completion.
-
Purification: The final product is then purified using column chromatography to yield the desired 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline.
Self-Validation: Each step of the synthesis should be validated by appropriate analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the intermediates and the final product.
Therapeutic Potential and Mechanistic Insights
The 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline scaffold holds significant promise across multiple therapeutic areas, largely inferred from the extensive research on structurally related thiazole derivatives.
Anticancer Activity
Thiazole-based compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][6][7] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Potential Molecular Targets:
-
Kinase Inhibition: Many 2-aminothiazole derivatives act as ATP-competitive inhibitors of various protein kinases, such as Src, Abl, and VEGFR-2, which are often dysregulated in cancer.[3][7]
-
Apoptosis Induction: These compounds can induce programmed cell death (apoptosis) by modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Cell Cycle Arrest: Thiazole derivatives have been shown to arrest the cell cycle at different phases (e.g., G2/M or G0/G1), thereby preventing cancer cell division.
Caption: Potential anticancer mechanisms of the thiazole scaffold.
Antimicrobial Activity
The thiazole ring is a component of several clinically used antimicrobial agents. Derivatives of 2-aminothiazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10]
Potential Mechanisms of Action:
-
Enzyme Inhibition: Thiazole-based compounds can inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, which are vital for bacterial replication and survival.
-
Biofilm Disruption: Some derivatives have been shown to inhibit the formation of microbial biofilms, which are a major cause of persistent and recurrent infections.[11]
-
Cell Wall Synthesis Inhibition: Similar to penicillin, some thiazole derivatives may interfere with the synthesis of the bacterial cell wall.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have been reported to possess significant anti-inflammatory properties.[12][13][14][15]
Potential Mechanisms of Action:
-
COX/LOX Inhibition: A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[14][15]
-
Cytokine Modulation: These compounds can also modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the release of anti-inflammatory cytokines like IL-10.[16]
-
iNOS Inhibition: Some 2-aminothiazole derivatives are known to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.[17]
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific data for the 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline scaffold is not extensively published, we can extrapolate SAR from related compounds. The following table summarizes representative data for analogous thiazole derivatives.
| Compound Class | R¹ | R² | Biological Activity | IC₅₀ (µM) / MIC (µg/mL) | Reference |
| 2-Anilino-4-phenylthiazole | H | H | Anticancer (H1299) | > 50 | [3] |
| 2-Anilino-4-(4-chlorophenyl)thiazole | H | 4-Cl | Anticancer (H1299) | 15.8 | [3] |
| 2-Benzamido-4-(2-pyridyl)thiazole | Benzoyl | 2-pyridyl | Antitubercular (Mtb) | 0.39-0.78 | [5] |
| 2-Amino-4-(4-chlorophenyl)thiazole | H | 4-Cl | Antimicrobial (S. aureus) | Moderate Activity | [9] |
| Thiazole Derivatives | Various | Various | Anti-inflammatory (COX-2) | 0.76–9.01 | [14] |
Key SAR Observations:
-
Halogen Substitution: The presence of a chloro group on the phenyl ring at the 4-position of the thiazole generally enhances cytotoxic and antimicrobial activity.[3][6]
-
N-Substitution: Acylation or arylation of the 2-amino group can dramatically increase potency, as seen in antitubercular agents.[3][5]
-
Substituents on the Thiazole Ring: The introduction of small alkyl groups at the 4- and 5-positions of the thiazole ring can improve inhibitory activity and selectivity for certain enzymes like iNOS.[17]
Recommended Experimental Protocols
To evaluate the therapeutic potential of novel 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline derivatives, a tiered screening approach is recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Methodology:
-
Microbial Culture: Grow bacterial or fungal strains in appropriate broth media.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
Objective: To assess the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.
-
Substrate Addition: Add arachidonic acid as the substrate.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
IC₅₀ Calculation: Calculate the IC₅₀ value for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.
Future Directions and Conclusion
The 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic accessibility via the Hantzsch synthesis and the potential for diverse biological activities make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Library Synthesis: Generation of a focused library of derivatives with systematic modifications to the aniline and chlorophenyl rings to establish detailed SAR.
-
Target Identification: Elucidation of the specific molecular targets for the most active compounds through techniques such as proteomics and molecular docking.
-
In Vivo Evaluation: Progression of lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. (2004, May 15). [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]
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Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31). [Link]
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An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, October 18). [Link]
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A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. [Link]
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A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate. (2025, August 8). [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). [Link]
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The summary of structure activity relationship studies. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. [Link]
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[Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. PubMed. [Link]
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]
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synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. (2017, August 2). [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. [Link]
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Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. [Link]
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Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PMC. [Link]
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Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC. (2025, November 28). [Link]
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4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. (2025, August 18). [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). [Link]
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Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. (2018, June 20). [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as. Semantic Scholar. (2021, August 23). [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. (2025, August 18). [Link]
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Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal. [Link]
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Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. (2021, March 30). [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023, October 27). [Link]
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Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Bentham Science Publishers. [Link]
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Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. ACG Publications. (2011, June 20). [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. [Link]
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Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Bioactivity Profile of Chlorophenyl-Substituted Thiazole Amines
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the architecture of pharmacologically active molecules. Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging with a wide array of biological targets through hydrogen bonding, hydrophobic, and van der Waals interactions. This has led to the incorporation of the thiazole nucleus into numerous FDA-approved drugs, including the antibacterial agent Sulfathiazole and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1] The derivatization of the thiazole core offers a fertile ground for modulating pharmacokinetic and pharmacodynamic properties.
Among the vast chemical space of thiazole derivatives, chlorophenyl-substituted thiazole amines have emerged as a particularly promising class. The introduction of a chlorophenyl group often enhances lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the chlorine atom can act as a key interacting group with target proteins and influence the molecule's metabolic stability. The amine group at the 2-position of the thiazole ring provides a crucial site for further functionalization, allowing for the synthesis of extensive compound libraries with diverse biological activities. These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties, making them a subject of intense investigation in modern drug discovery.[2][3][4]
This guide provides a comprehensive technical overview of the synthesis, multifaceted bioactivities, and structure-activity relationships of chlorophenyl-substituted thiazole amines, offering field-proven insights for researchers and drug development professionals.
Core Synthesis: The Hantzsch Thiazole Synthesis Pathway
The primary and most reliable method for constructing the 4-(chlorophenyl)thiazol-2-amine scaffold is the Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and efficient route to the core structure. The causality behind this choice of synthetic route lies in its operational simplicity and the ready availability of starting materials.
The reaction proceeds by the cyclization of an α-haloketone, specifically a 2-bromo-1-(4-chlorophenyl)ethan-1-one derivative, with a thiourea or N-substituted thiourea.[3][5] The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the α-haloketone, initiating a sequence of condensation and dehydration steps that culminates in the formation of the stable, aromatic thiazole ring.
Diagram: General Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of chlorophenyl-substituted thiazole amines.
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine
This protocol describes a standard laboratory procedure for synthesizing the core scaffold. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while being sufficiently polar to facilitate the ionic intermediates of the reaction. Refluxing provides the necessary activation energy for the cyclization to proceed efficiently.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (0.01 mol) and thiourea (0.01 mol) in 50 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux with continuous stirring for approximately 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Neutralization & Filtration: Pour the mixture into 100 mL of cold water and neutralize with a saturated sodium bicarbonate solution to remove any hydrobromide salt formed. Filter the resulting solid product using a Büchner funnel.
-
Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the pure 4-(4-chlorophenyl)thiazol-2-amine.[5]
Bioactivity Profile I: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[2] Chlorophenyl-substituted thiazole amines have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[2][6][7] The mechanism is often linked to the disruption of essential cellular processes, such as cell wall synthesis or DNA gyrase function.[2]
Data Summary: In Vitro Antimicrobial Activity
The following table summarizes representative data for various derivatives, showcasing their efficacy. The choice of reference drugs like Ampicillin and Gentamicin provides a validated benchmark for antibacterial activity.
| Compound ID | Target Organism | Activity Metric | Result | Reference Drug | Result (Ref.) | Source |
| 8a | Staphylococcus aureus | Zone of Inhibition | 16.5 mm | Ampicillin | 29 mm | [2] |
| 10d | Escherichia coli | Zone of Inhibition | 17.5 mm | Ampicillin | 25 mm | [2] |
| 4a | Bacillus subtilis | Zone of Inhibition | Promising | Gentamicin | - | [6] |
| 3c | Aspergillus flavus | Zone of Inhibition | Promising | Fluconazole | - | [6] |
| 5 | Escherichia coli | MIC | 0.17 mg/mL | - | - | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound. Its trustworthiness stems from its quantitative nature and reproducibility, allowing for direct comparison of compound potency.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: Antimicrobial Screening Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Bioactivity Profile II: Anticancer Activity
The development of targeted anticancer agents remains a primary focus of oncological research. Thiazole derivatives have been identified as potent cytotoxic agents against various human cancer cell lines, including lung, leukemia, and breast cancer.[8][9][10] The chlorophenyl moiety, in particular, has been shown to enhance the cytotoxic activity of these compounds.[10]
The mechanisms of action are diverse and often involve the inhibition of key cellular processes required for cancer cell proliferation and survival. Several N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest.[11] Others function as inhibitors of protein kinases, such as Akt, or induce apoptosis through various signaling pathways.[12][13]
Data Summary: In Vitro Cytotoxicity
The IC₅₀ values presented below highlight the potency of specific chlorophenyl-thiazole amine derivatives against human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ Value | Mechanism | Source |
| 7g | HL-60 | Human Leukemia | High Cytotoxicity | - | [8] |
| 7j | HL-60 | Human Leukemia | High Cytotoxicity | - | [8] |
| 10d | SGC-7901 | Gastric Adenocarcinoma | Moderate Activity | Tubulin Inhibitor | [11] |
| 4i | SaOS-2 | Osteosarcoma | 0.190 µg/mL | - | [10] |
| 6 | A549 | Lung Adenocarcinoma | 12.0 µg/mL | Akt Inhibitor | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its reliability is based on the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorophenyl-thiazole amine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram: Apoptosis Induction Pathway
Caption: Simplified pathway showing apoptosis induction by a thiazole derivative.
Bioactivity Profile III: Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Chlorophenyl-substituted thiazole amines have been investigated as potent anti-inflammatory agents.[14][15][16] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[14][16]
Data Summary: In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard and self-validating system for evaluating the acute anti-inflammatory activity of novel compounds.
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 5h) | Model | Source |
| 29 | - | Strong Suppression | Rat Carrageenan Edema | [15] |
| 71 | - | Strong Suppression | Rat Carrageenan Edema | [15] |
| 5d | 20 | 61.64% | Rat Carrageenan Edema | [16] |
| 5e | 20 | 64.59% | Rat Carrageenan Edema | [16] |
| 6a-k | 100 | 55-80% | Rat Carrageenan Edema | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay provides a robust measure of a compound's ability to suppress acute inflammation. The choice of carrageenan as the inflammatory agent is based on its ability to induce a well-characterized biphasic edematous response.
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a standard group receives a reference drug (e.g., Ibuprofen).
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Diagram: Arachidonic Acid Cascade Inhibition
Caption: Inhibition of COX and 5-LOX enzymes in the arachidonic acid pathway.
Other Reported Bioactivities
Beyond the primary areas of antimicrobial, anticancer, and anti-inflammatory research, chlorophenyl-substituted thiazole amines have shown promise in other therapeutic domains:
-
Antiviral Activity: Certain derivatives have been synthesized and tested for antiviral properties, with some showing inhibitory activity against viruses like the Tobacco Mosaic Virus (TMV).[18][19][20]
-
Neurodegenerative Therapeutics: A series of 4-(4-chlorophenyl)thiazol-2-amines were identified as inhibitors of bovine pancreatic DNase I, suggesting potential applications in neurodegenerative diseases where such enzymatic activity is implicated.[14]
-
Antiparasitic Activity: These compounds have been evaluated as potential agents against parasites like Leishmania amazonensis and Trypanosoma cruzi, showing moderate to low toxicity in preliminary in vitro studies.[21]
Conclusion and Future Perspectives
The chlorophenyl-substituted thiazole amine scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. The synthetic accessibility via the Hantzsch reaction allows for extensive derivatization, enabling fine-tuning of their pharmacological profiles. The accumulated evidence strongly supports their potential as lead compounds for the development of new therapeutics.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While many bioactivities have been reported, the precise molecular targets for many derivatives remain unknown. Target identification and validation studies are crucial for rational drug design.
-
Structure-Activity Relationship (SAR) Expansion: Systematic modification of the amine substituent and the chlorophenyl ring will further elucidate the structural requirements for potency and selectivity against different biological targets.
-
Pharmacokinetic Optimization: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties are necessary to advance promising compounds from in vitro hits to in vivo leads.
-
Preclinical Development: The most potent and selective compounds should be advanced into preclinical animal models to evaluate their efficacy and safety profiles for specific disease indications.
By leveraging the rich foundation of existing research and focusing on these strategic areas, the scientific community can unlock the full therapeutic potential of this versatile and powerful class of molecules.
References
- Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. (n.d.). Connect Journals.
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4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. (2020). PubMed. [Link]
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synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017). ResearchGate. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). PMC. [Link]
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Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis Online. [Link]
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Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. (n.d.). PubMed. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. [Link]
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Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). ResearchGate. [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]
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New substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
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Thiazole substituted[2][6][14] Triazole: Synthesis and antimicrobial evaluation. (n.d.). K.T.H.M. College. [Link]
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A Review On Thiazole As Anticancer Agents. (2018). Neliti. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PMC. [Link]
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Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). PMC. [Link]
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A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). ResearchGate. [Link]
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Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. (n.d.). Der Pharma Chemica. [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC. [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC. [Link]
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Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. (n.d.). Oriental Journal of Chemistry. [Link]
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Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (n.d.). SciELO. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). MDPI. [Link]049/15/12/8876)
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Physicochemical Characteristics of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline: A Technical Guide for Drug Discovery
Executive Summary & Molecular Rationale
In the landscape of modern medicinal chemistry, the 2,4-diarylthiazole scaffold represents a privileged structure, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics[1]. Specifically, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (also known as 4-(2-aminophenyl)-2-(4-chlorophenyl)thiazole) is a highly versatile building block and lead candidate.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic physicochemical system. The strategic placement of the 4-chlorophenyl group drives lipophilic insertion into deep hydrophobic pockets, while the ortho-aniline moiety provides critical hydrogen-bond donating capabilities necessary for hinge-region binding in kinases or target protein anchoring[2]. Understanding the physicochemical boundaries of this compound—namely its solubility, lipophilicity, and ionization state—is paramount to overcoming the attrition rates typically associated with highly lipophilic, planar aromatic systems.
Structural Profiling & Quantitative Physicochemical Data
The physicochemical behavior of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is dictated by the interplay between its weak basicity and high lipophilicity. The aniline nitrogen is a weak base, while the thiazole nitrogen is an even weaker base, meaning the molecule remains predominantly unionized at physiological pH (7.4). This unionized state drives a high partition coefficient (LogP), which enhances membrane permeability but introduces significant dissolution-rate limitations in aqueous media.
Table 1: Core Physicochemical Parameters
| Parameter | Value / Estimate | Causality & Pharmacological Implication |
| Molecular Formula | C₁₅H₁₁ClN₂S | Defines the exact mass and isotopic distribution for LC-MS/MS tracking. |
| Molecular Weight | 286.78 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), allowing room for further functionalization. |
| cLogP (Partition Coefficient) | ~4.3 | High lipophilicity driven by the chlorophenyl and thiazole rings; predicts high passive permeability but potential metabolic liability. |
| pKa (Aniline -NH₂) | ~4.2 | At pH 7.4, the molecule is >99% unionized. Gastric pH (1.2) will protonate the amine, drastically increasing transient solubility. |
| pKa (Thiazole N) | ~2.5 | Rarely protonated in physiological compartments; serves primarily as a hydrogen bond acceptor. |
| Topological Polar Surface Area | 67.1 Ų | Optimal for blood-brain barrier (BBB) penetration (<90 Ų) and general cellular permeability. |
| H-Bond Donors / Acceptors | 1 (NH₂) / 2 (N, N) | Provides specific vector geometries for target engagement without excessive desolvation penalties. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding; the molecule is relatively rigid. |
De Novo Synthesis & Isolation Strategy
While palladium-catalyzed cross-coupling of sulfoxonium ylides and thioamides has emerged as a modern route to 2,4-diarylthiazoles[3], the classical Hantzsch Thiazole Synthesis remains the gold standard for this specific scaffold due to its absolute regioselectivity, scalability, and avoidance of expensive transition metals[4].
Step-by-Step Synthetic Protocol
Note: This protocol is designed as a self-validating system. The use of an inert atmosphere and specific temperature controls prevents oxidative side reactions.
-
Thioamide Activation: Dissolve 1.0 equivalent of 4-chlorothiobenzamide in anhydrous ethanol under a nitrogen atmosphere. The thioamide acts as the bis-nucleophile.
-
Alpha-Bromoketone Addition: Slowly add 1.05 equivalents of 2-bromo-2'-nitroacetophenone. The slight excess ensures complete consumption of the thioamide.
-
Cyclization (Hantzsch Reaction): Reflux the mixture at 80°C for 4–6 hours. The reaction proceeds via initial S-alkylation followed by cyclodehydration to form the thiazole core[4].
-
Intermediate Isolation: Cool the reaction to 0°C to precipitate 2-(4-chlorophenyl)-4-(2-nitrophenyl)thiazole. Filter and wash with cold ethanol to remove unreacted starting materials.
-
Nitro Reduction: Suspend the intermediate in a mixture of ethanol and water (3:1). Add 3.0 equivalents of iron powder and 0.1 equivalents of concentrated HCl. Reflux for 2 hours. Causality: Iron/HCl (Béchamp reduction) is chosen over Pd/C catalytic hydrogenation to prevent premature dehalogenation of the 4-chlorophenyl group.
-
Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline.
Caption: Stepwise Hantzsch synthesis and reduction workflow for the target 2,4-diarylthiazole.
Physicochemical Characterization Workflows
To accurately predict the in vivo pharmacokinetic behavior of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, empirical validation of its physicochemical properties is required. The following protocols are engineered to eliminate artifacts such as supersaturation and non-specific binding.
Caption: Interdependent physicochemical profiling workflow for early-stage drug candidates.
Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)
Causality: Kinetic solubility (often measured via DMSO spiking) overestimates true solubility due to the formation of metastable amorphous dispersions. Thermodynamic solubility in standard buffers (pH 1.2 and 7.4) provides the true equilibrium state necessary for formulating oral doses.
-
Equilibration: Add 5 mg of solid compound to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) and 1 mL of Simulated Gastric Fluid (SGF, pH 1.2) in separate glass vials.
-
Agitation: Incubate at 37°C for 24 hours with continuous agitation (orbital shaker at 200 rpm) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved crystalline material.
-
Filtration Control: Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validating Step: Pre-saturate the filter with 500 µL of the sample to prevent false-low readings caused by non-specific binding of this highly lipophilic compound to the filter membrane.
-
Quantification: Quantify the dissolved compound via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.
Protocol B: Lipophilicity (LogD₇.₄) Determination
Causality: LogD at pH 7.4 dictates the compound's partitioning behavior in vivo, influencing both permeability and off-target toxicity (e.g., hERG channel blockade, which is highly correlated with LogD > 3.5).
-
Phase Saturation: Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated by stirring together for 24 hours prior to use.
-
Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM.
-
Partitioning: Mix equal volumes (500 µL) of the spiked octanol and PBS in a glass vial. Vortex vigorously for 3 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to ensure complete phase separation without micro-emulsions.
-
Analysis: Extract aliquots from both phases and analyze via LC-MS/MS. Calculate LogD as
. Self-Validating Step: Run a concurrent standard (e.g., Propranolol) to verify system accuracy.
Pharmacological Potential & Binding Mechanics
The 2,4-diarylthiazole class is highly represented in structure-based virtual screening hits, particularly for targets requiring nanomolar affinity ligands[2]. The structural topology of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline makes it an ideal pharmacophore for competitive inhibition at ATP-binding sites or allosteric hydrophobic pockets.
Mechanistically, the molecule behaves as a tripartite binding agent:
-
The Aniline Group: Acts as a primary hydrogen bond donor. In kinase targets, this typically interacts with the backbone carbonyls of the hinge region.
-
The Thiazole Core: Provides a rigid spacer that maintains optimal vector angles while participating in pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding site[1].
-
The 4-Chlorophenyl Ring: The chlorine atom increases the lipophilic bulk and creates a strong halogen-bond or hydrophobic interaction deep within the target's hydrophobic pocket, significantly driving the enthalpy of binding.
Caption: Pharmacophore binding model of the 2,4-diarylthiazole scaffold in a target pocket.
References
-
[4] SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES (2010-2020). CLOCKSS. Available at:
-
[3] Pd-Catalyzed Synthesis of 2,4-Diarylthiazoles. Thieme Connect. Available at:
-
[2] Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. ResearchGate. Available at:
-
[1] Thiazole Ring—A Biologically Active Scaffold. PMC / NIH. Available at:
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The 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline Pharmacophore: A Technical Guide for Medicinal Chemists
Abstract
The 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this pharmacophore. We will delve into its synthesis, explore its diverse pharmacological applications with a focus on anticancer and antimicrobial activities, analyze structure-activity relationships (SAR), and discuss its potential mechanisms of action. This document is designed to serve as a foundational resource for the rational design and development of novel therapeutics based on this versatile chemical entity.
Introduction: The Significance of the Thiazol-Aniline Scaffold
The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its ability to participate in hydrogen bonding, and hydrophobic and aromatic interactions, combined with its metabolic stability, makes it an attractive moiety for drug design. When coupled with an aniline fragment, the resulting 2-(phenylamino)thiazole scaffold offers a rich platform for structural diversification and modulation of physicochemical properties. The specific pharmacophore, 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline, has emerged as a particularly promising core, with derivatives exhibiting potent activities across various therapeutic areas. The presence of the 4-chlorophenyl group at the 2-position of the thiazole ring and the aniline at the 4-position establishes a key structural motif that has been extensively explored for its potential as an anticancer and antimicrobial agent.
Synthesis of the 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline Core
The synthesis of the target pharmacophore is a multi-step process that begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a cross-coupling reaction to introduce the aniline moiety.
Synthesis of the Key Intermediate: 2-Amino-4-(4-chlorophenyl)thiazole
The foundational step is the synthesis of 2-amino-4-(4-chlorophenyl)thiazole. This is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-chloroacetophenone (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.
-
Bromination (if starting from acetophenone): If p-chlorophenacyl bromide is not commercially available, the p-chloroacetophenone can be brominated using a suitable brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS). Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Condensation: To the solution of p-chlorophenacyl bromide (1 equivalent), add thiourea (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-4-(4-chlorophenyl)thiazole.
Caption: Hantzsch synthesis of the key thiazole intermediate.
Halogenation of the Thiazole Ring
To facilitate the subsequent C-N cross-coupling, the 2-amino group needs to be replaced with a halogen, typically bromine. This can be achieved through a Sandmeyer-type reaction.
Experimental Protocol: Sandmeyer Bromination
-
Diazotization: Dissolve 2-amino-4-(4-chlorophenyl)thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Copper(I) Bromide Addition: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. The product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Purification: The crude 2-bromo-4-(4-chlorophenyl)thiazole is purified by column chromatography.
C-N Cross-Coupling to Form the Final Product
The final step involves the formation of the C-N bond between the 2-bromothiazole intermediate and aniline. Two common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Experimental Protocol: Buchwald-Hartwig Amination [3][4][5][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-4-(4-chlorophenyl)thiazole (1 equivalent), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 equivalents), and a suitable phosphine ligand like XPhos or BINAP (0.02-0.1 equivalents).
-
Reagent Addition: Add a strong base, typically sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.5-2 equivalents), followed by aniline (1.2 equivalents).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane. The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel to afford 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline.
Alternative Protocol: Ullmann Condensation [7][8][9]
-
Reaction Setup: In a reaction vessel, combine 2-bromo-4-(4-chlorophenyl)thiazole (1 equivalent), aniline (1.5-2 equivalents), a copper catalyst such as copper(I) iodide (CuI) (0.1-0.2 equivalents), and a base, often potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2 equivalents).
-
Ligand and Solvent: A ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, is often added to improve the reaction efficiency. A high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used.
-
Reaction: Heat the mixture to a high temperature (120-160 °C) for several hours to overnight.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: C-N cross-coupling strategies for the final synthetic step.
Biological Activities of the Pharmacophore
The 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline scaffold has demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Derivatives of this pharmacophore have exhibited potent cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action are often multifactorial, with tubulin polymerization inhibition and kinase inhibition being prominent.
3.1.1. Tubulin Polymerization Inhibition
Several studies have suggested that 2-(phenylamino)thiazole derivatives can act as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][12][13][14][15]
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) for Tubulin Inhibition:
| R1 (Aniline Substitution) | R2 (Thiazole C5) | R3 (Chlorophenyl) | Potency (IC50) | Reference |
| Unsubstituted | H | 4-Cl | Moderate | [13] |
| 3,4,5-trimethoxy | H | 4-Cl | Potent | [10][13] |
| 4-methoxy | H | 4-Cl | Moderate-Potent | [15] |
| 2,4-dimethoxy | H | 4-Cl | Potent | [15] |
3.1.2. Kinase Inhibition
The 2-(phenylamino)thiazole scaffold is also a known pharmacophore for various kinase inhibitors. Notably, derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in several cancers. By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways involved in cell proliferation and survival.[16][17][18]
Caption: Proposed mechanism of action via EGFR inhibition.
Structure-Activity Relationship (SAR) for EGFR Inhibition:
| R1 (Aniline Substitution) | R2 (Thiazole C5) | R3 (Chlorophenyl) | Potency (IC50) | Reference |
| Unsubstituted | H | 4-Cl | Moderate | [16] |
| 4-Anilino-quinazoline | H | 4-Cl | Potent | [17] |
| Small lipophilic groups | H | 4-Cl | Variable | [16] |
Note: This SAR table is a qualitative representation based on findings for related EGFR inhibitors containing the 2-(phenylamino)thiazole motif.
Antimicrobial Activity
Derivatives of the 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline scaffold have also shown promising activity against a range of bacterial and fungal pathogens.[1][19][20][21][22][23][24][25] The exact mechanism of antimicrobial action is often not fully elucidated but may involve inhibition of essential enzymes or disruption of cell membrane integrity.
Antimicrobial Activity Data:
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiazolidinone derivative of the core | Bacillus subtilis | Promising activity | [19] |
| Thiazolidinone derivative of the core | Escherichia coli | Promising activity | [19] |
| Thiazolidinone derivative of the core | Staphylococcus aureus | Promising activity | [19] |
| N-substituted derivatives | Gram-positive bacteria | 15.63–500 | [1] |
| N-substituted derivatives | Candida albicans | Moderate activity | [24] |
MIC: Minimum Inhibitory Concentration. The data presented is for derivatives of the core scaffold, highlighting its potential as a template for antimicrobial drug discovery.
Pharmacokinetic Considerations
While extensive in vivo pharmacokinetic data for the specific 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline core is limited in publicly available literature, in silico and in vitro studies on related thiazole derivatives provide valuable insights.
ADME Profile (Absorption, Distribution, Metabolism, Excretion):
-
Absorption: The lipophilic nature of the scaffold suggests good potential for oral absorption. However, the planarity of the aromatic systems may lead to poor aqueous solubility, which can be a limiting factor.[2]
-
Distribution: The volume of distribution is expected to be moderate to high, indicating good tissue penetration.
-
Metabolism: The primary sites of metabolism are likely to be the aniline and chlorophenyl rings (hydroxylation) and potentially the thiazole ring. Cytochrome P450 enzymes are expected to be the major players in its metabolism.
-
Excretion: The metabolites are likely to be excreted via both renal and fecal routes.
Future Perspectives and Conclusion
The 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline pharmacophore stands out as a versatile and promising scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its demonstrated efficacy against cancer and microbial targets, makes it an attractive starting point for the development of novel therapeutics.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the aniline and chlorophenyl rings to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays to elucidate the precise mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic Profiling: In vivo pharmacokinetic and ADME studies to assess the drug-like properties of lead candidates.
-
Exploration of New Therapeutic Areas: Screening of derivative libraries against a broader range of biological targets to uncover new therapeutic applications.
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Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl)Thiazolidin-4-One Derivatives. (2019). Indo American Journal of Pharmaceutical Sciences. [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). MDPI. [Link]
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Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]
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Methodological & Application
Preparation of Schiff bases using 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of novel Schiff bases derived from 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline.
Introduction: The Significance of Thiazole-Based Schiff Bases
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1] When integrated into a Schiff base structure—compounds containing an azomethine or imine (-C=N-) group—the resulting molecule often exhibits a remarkable spectrum of biological activities.[2][3] These activities include potent antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative properties.[2][4][5]
The synthesis of Schiff bases via the condensation of a primary amine with an active carbonyl group is a versatile and efficient method for generating molecular diversity.[2][6] This application note provides a detailed protocol for the synthesis of novel Schiff bases starting from 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline. This specific precursor combines the established bioactivity of the 4-chlorophenyl moiety and the 1,3-thiazole ring system, making its Schiff base derivatives highly promising candidates for drug discovery and development programs. We will explore the synthetic methodology, purification, comprehensive characterization, and the rationale behind the experimental design.
General Synthesis Pathway
The core of the synthesis is the nucleophilic addition of the primary amine, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic imine bond of the Schiff base.
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of (E)-N-(4-hydroxybenzylidene)-2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline as a model compound.
I. Materials and Reagents
-
Starting Amine: 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
-
Aldehyde: 4-Hydroxybenzaldehyde
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid
-
Purification: n-Hexane, Ethyl Acetate (EtOAc)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, rotary evaporator, TLC plates (silica gel), melting point apparatus.
II. Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (1.0 eq) in 30 mL of absolute ethanol. Stir the mixture until the amine is fully dissolved.
-
Aldehyde Addition: To this solution, add 4-hydroxybenzaldehyde (1.0 eq). Stir for 5 minutes at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Expert Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.[7]
-
Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, reduce the solvent volume by half using a rotary evaporator.
-
Purification: Filter the precipitated solid using a Buchner funnel and wash the crude product with a small amount of cold ethanol or n-hexane to remove unreacted aldehyde.[2]
-
Recrystallization (if necessary): For higher purity, recrystallize the product from an appropriate solvent system, such as an ethanol/DMF mixture.[7]
-
Drying: Dry the purified Schiff base product in a vacuum oven at 50-60°C to a constant weight.
Caption: Step-by-step experimental workflow for synthesis.
Characterization of Synthesized Schiff Bases
Validation of the product's structure and purity is a critical step. The following techniques are standard for characterizing the newly synthesized Schiff bases.
Spectroscopic Analysis
The formation of the imine bond and the overall structure can be confirmed by various spectroscopic methods.
| Technique | Key Observation | Expected Result for Thiazole Schiff Bases | Reference |
| FTIR | Disappearance of N-H stretches (from amine). Appearance of C=N (imine) stretch. | A strong absorption band for the azomethine (C=N) group typically appears in the range of 1600-1630 cm⁻¹.[7] | [7] |
| ¹H NMR | Disappearance of -NH₂ signal. Appearance of a singlet for the azomethine proton (-N=CH-). | A singlet peak for the imine proton is expected in the downfield region, typically between δ 8.0 and 9.4 ppm. Aromatic and thiazole ring protons will appear as multiplets in the δ 6.5-8.5 ppm range.[7][8][9] | [7][8][9] |
| ¹³C NMR | Appearance of a signal for the imine carbon. | The carbon of the azomethine group (-C=N-) typically resonates around δ 158-171 ppm.[9] | [9] |
| Mass Spec | Molecular ion peak (M⁺). | The mass spectrum should show a molecular ion peak that corresponds to the calculated molecular weight of the synthesized Schiff base. | [8] |
Physical Characterization
-
Melting Point: A sharp and defined melting point range indicates a high degree of purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate (visualized under UV light or with an appropriate stain) confirms the purity of the compound.
Applications and Biological Potential
Schiff bases derived from 2-aminothiazole derivatives are well-documented for their wide-ranging pharmacological potential.[10] The incorporation of the 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline moiety is expected to yield compounds with significant bioactivity.
Caption: Potential applications of the synthesized compounds.
-
Antimicrobial Activity: Many thiazole-based Schiff bases show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][11] The imine group is often crucial for this activity.[12]
-
Anticancer Properties: These compounds are frequently investigated for their potential as anticancer agents, demonstrating antiproliferative and cytotoxic effects against various cancer cell lines, including breast cancer.[4][5][13]
-
Antitubercular Activity: Specific derivatives have shown promising activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis.[14]
-
Antioxidant and Anti-inflammatory Effects: The structural features of these molecules can also impart antioxidant and anti-inflammatory properties, making them interesting for a broader range of therapeutic applications.[2][4]
Conclusion
The synthesis of Schiff bases from 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline offers a robust and versatile platform for the development of novel compounds with significant therapeutic potential. The straightforward condensation reaction allows for the creation of a diverse library of molecules by simply varying the aldehyde or ketone reactant. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize, purify, and validate these promising compounds, paving the way for further investigation into their biological activities and potential as future drug candidates.
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Shrivastava, G., & Shrivastava, M. (2016). A Mini Review on Synthesis and Antimicrobial Activities of Schiff Base Derivatives of Thiazole and their Complexes. International Journal for Pharmaceutical Research Scholars. Available at: [Link]
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Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Kumar, A., et al. (2023). Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. RSC Advances. Available at: [Link]
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- 13. Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis - Article (Preprint v2) by Maher Afroj Khanam et al. | Qeios [qeios.com]
- 14. Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step condensation of 4-chlorothiobenzamide and alpha-haloketones
Application Note: Step-by-Step Condensation of 4-Chlorothiobenzamide and -Haloketones
Abstract
This application note details the optimized protocol for synthesizing 2,4-disubstituted thiazoles via the condensation of 4-chlorothiobenzamide with
Introduction & Scientific Context
The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antineoplastic, anti-inflammatory, and antimicrobial agents.[1][2] The condensation of 4-chlorothiobenzamide with
This transformation relies on the Hantzsch Thiazole Synthesis , a bimolecular condensation that proceeds through a cascade of nucleophilic substitution, intramolecular cyclization, and dehydration. The 4-chloro substituent on the thiobenzamide moiety provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), making this specific building block highly valuable in structure-activity relationship (SAR) studies.
Key Reaction Components[2][3][4][5][6][7][8][9]
-
Nucleophile: 4-Chlorothiobenzamide (Soft nucleophile via Sulfur).
-
Electrophile:
-Haloketone (e.g., Phenacyl bromide; highly reactive alkylating agent). -
Driving Force: Formation of the aromatic thiazole ring and thermodynamic stability.
Reaction Mechanism
Understanding the stepwise mechanism is vital for troubleshooting low yields or impurity profiles.
-
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon of the haloketone in an fashion, displacing the halide. This forms an acyclic -thioiminium intermediate. -
Cyclization: The imine nitrogen attacks the carbonyl carbon, closing the five-membered ring.
-
Dehydration: Loss of a water molecule (often acid-catalyzed by the liberated HX) drives the aromatization to the final thiazole.
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow of the Hantzsch synthesis: S-alkylation followed by cyclodehydration.
Experimental Protocol
Target Synthesis: 4-(Phenyl)-2-(4-chlorophenyl)thiazole Scale: 5.0 mmol (Adaptable to gram-scale)
Materials & Reagents[1][2][3][4][6][7][9][10][11][12][13]
-
4-Chlorothiobenzamide: 0.86 g (5.0 mmol)
- -Bromoacetophenone (Phenacyl bromide): 1.00 g (5.0 mmol)
-
Ethanol (Absolute): 20 mL
-
Ammonium Hydroxide (25%): For neutralization
-
Ethyl Acetate/Hexanes: For TLC and recrystallization
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-chlorothiobenzamide (5.0 mmol) in absolute ethanol (15 mL).
-
Addition: Add
-bromoacetophenone (5.0 mmol) in one portion.-
Note:
-Haloketones are potent lachrymators. Handle in a fume hood.
-
-
Initiation: Fit the flask with a reflux condenser. Heat the mixture to reflux (
) using an oil bath or heating mantle.
Phase 2: Monitoring & Completion[2][3]
-
Reaction Time: Reflux for 2–4 hours .
-
Checkpoint: The reaction typically starts as a clear solution and may precipitate the hydrobromide salt of the thiazole as a solid during reflux.
-
-
TLC Monitoring: Check consumption of starting materials using TLC (Mobile Phase: 20% EtOAc in Hexanes).
-
Observation: The product spot will be less polar (higher
) than the thioamide.
-
Phase 3: Workup & Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature. A crystalline precipitate (thiazole hydrobromide salt) often forms.
-
Neutralization: Pour the reaction mixture into a beaker containing ice-water (50 mL) .
-
Basification: Slowly add Ammonium Hydroxide (25%) dropwise with stirring until the pH reaches ~8–9.
-
Purpose: This liberates the free thiazole base from its HBr salt.
-
-
Filtration: Collect the resulting precipitate via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold water (
mL) to remove inorganic salts and ammonium bromide.
Phase 4: Purification
-
Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at
for 6 hours.
Experimental Workflow Diagram
Caption: Operational workflow from reactant dissolution to final purification.
Optimization & Critical Parameters
The choice of solvent and base significantly impacts yield and reaction rate. The following table summarizes conditions based on comparative literature analysis.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Green/Fast) | Condition C (High Solvency) |
| Solvent | Ethanol (EtOH) | PEG-400 or Solvent-Free | DMF or 1,4-Dioxane |
| Temperature | Reflux ( | ||
| Catalyst | None (Self-catalyzed) | Iodine ( | None |
| Time | 2–4 Hours | 10–30 Minutes | 1–2 Hours |
| Yield | 80–90% | 85–95% | 75–85% |
| Notes | Recommended. Simple workup; product precipitates. | Excellent for small scale; requires extraction. | Harder to remove solvent; good for insoluble substrates. |
Expert Insight: For 4-chlorothiobenzamide, Condition A is preferred due to the high solubility of the thioamide in hot ethanol and the ease of crystallization of the product upon cooling/neutralization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or hydrolysis of imine. | Ensure anhydrous conditions initially; extend reflux time. Verify stoichiometry (1:1). |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold hexanes or diethyl ether to induce solidification. Recrystallize from EtOH/Water.[4][5] |
| Starting Material Remains | Low reactivity of | Add a catalytic amount (10 mol%) of Sodium Iodide (NaI) to generate the more reactive |
| Dark Coloration | Oxidation of thioamide or polymerization. | Perform reaction under Nitrogen ( |
Safety & Handling
-
-Haloketones (Phenacyl Bromide):
-
Hazard: Severe lachrymator (tear gas agent) and skin irritant.
-
Control: Weigh and transfer only in a functioning fume hood. Wash glassware with a dilute base solution before removing from the hood to neutralize residues.
-
-
Thioamides:
-
Hazard: Potential to release
(toxic gas) under strongly acidic conditions. -
Control: Avoid mixing with strong mineral acids unless in a controlled, ventilated setup.
-
-
Waste Disposal:
-
Segregate halogenated organic waste. Aqueous filtrates containing bromide/ammonium salts should be treated according to local EHS regulations.
-
References
-
Hantzsch, A. (1887).[7] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2,4-disubstituted thiazoles using ionic liquid as a green solvent". Tetrahedron Letters, 49(34), 5036-5039.
-
Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles and their biological activity". Journal of Heterocyclic Chemistry, 49, 123-128.
-
BenchChem. (2025).[4][5] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis". BenchChem Application Library.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
Application Note: Protocols for Using 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline as a Ligand
Introduction & Ligand Profile
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (hereafter referred to as Cl-Ph-TzA ) is a bidentate N,N-donor ligand belonging to the class of 4-(2-aminophenyl)thiazoles. This molecule features an electron-rich aniline moiety linked to an electron-deficient thiazole ring, substituted with a lipophilic 4-chlorophenyl group.
Key Chemical Properties[1][2][3][4][5]
-
Molecular Formula: C₁₅H₁₁ClN₂S
-
Molecular Weight: ~286.78 g/mol
-
Coordination Mode: Bidentate chelation via the Aniline Nitrogen (
) and the Thiazole Nitrogen ( ). -
Chelate Ring Size: Upon coordination, it forms a stable 6-membered metallacycle (
). -
Solubility: Soluble in DMSO, DMF, CHCl₃, and hot Ethanol. Poorly soluble in water.
Applications
-
Fluorescent Sensing: The "push-pull" electronic structure (Aniline donor
Thiazole acceptor) makes Cl-Ph-TzA an excellent candidate for ratiometric or "turn-on" fluorescence sensing of metal ions (e.g., , ). -
Coordination Chemistry: Formation of stable complexes with transition metals (
, , ) for catalytic applications. -
Biological Activity: Thiazole-aniline scaffolds are pharmacophores often investigated for antimicrobial and anticancer properties.[1]
Ligand Synthesis & Purification Protocol
While Cl-Ph-TzA may be available from select custom synthesis houses, in-house synthesis via the Hantzsch Thiazole Synthesis ensures high purity and lower cost.
Reaction Scheme (DOT Diagram)
Caption: Hantzsch synthesis pathway coupling a thioamide with an alpha-bromoketone.
Step-by-Step Synthesis
Reagents:
-
4-Chlorothiobenzamide (1.0 eq)
-
2-Bromo-1-(2-aminophenyl)ethanone (or N-acetyl protected equivalent) (1.0 eq)
-
Absolute Ethanol (Solvent)
-
Ammonia or
(for neutralization)
Procedure:
-
Dissolution: Dissolve 10 mmol of 4-chlorothiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of 2-bromo-1-(2-aminophenyl)ethanone dropwise. Note: If the amino group is unprotected, keep the reaction cool (
) initially to prevent self-condensation. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). -
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.
-
Neutralization: Pour the mixture into ice-water and adjust pH to ~8–9 using 10% aqueous ammonia or saturated
. The free base ligand (Cl-Ph-TzA) will precipitate as a solid. -
Purification: Filter the solid, wash with water, and recrystallize from hot ethanol to obtain yellow/off-white crystals.
Metal Complexation Protocol
This protocol describes the general procedure for synthesizing
Experimental Logic[6][7][8][9]
-
Solvent Choice: Ethanol is preferred as both the ligand and metal salts (chlorides/acetates) usually have sufficient solubility, but the complex often precipitates out, driving the reaction.
-
Stoichiometry: A 1:1 or 2:1 (Ligand:Metal) ratio is used depending on the desired coordination geometry (Tetrahedral vs. Octahedral/Square Planar).
Workflow Diagram
Caption: General workflow for synthesizing metal complexes of Cl-Ph-TzA.
Detailed Procedure (Example: Cu(II) Complex)
-
Ligand Preparation: Dissolve 1.0 mmol of Cl-Ph-TzA in 20 mL of hot absolute ethanol. Ensure complete dissolution.
-
Metal Addition: Dissolve 0.5 mmol (for 2:1 complex) or 1.0 mmol (for 1:1 complex) of
in 5–10 mL of ethanol. Add this solution dropwise to the hot ligand solution. -
Reflux: Reflux the mixture for 3 hours. A color change (often to green or brown) indicates complex formation.
-
Isolation: Cool the solution slowly. The complex should precipitate. If not, reduce volume by rotary evaporation to ~50%.
-
Washing: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted ligand.
-
Characterization:
-
IR Spectroscopy: Look for the shift in
(typically ~1600 ) and stretching frequencies compared to the free ligand, indicating coordination. -
Elemental Analysis: Confirm C, H, N, S ratios.
-
Application: Fluorescence Sensing Protocol
Cl-Ph-TzA can act as a "Turn-On" fluorescent sensor for
Assay Setup
| Parameter | Specification |
| Solvent System | DMSO:Water (9:1 v/v) or Acetonitrile |
| Ligand Conc. | |
| Excitation | ~330–360 nm (Determine via UV-Vis first) |
| Emission Scan | 400 nm – 600 nm |
Step-by-Step Sensing Protocol
-
Stock Preparation: Prepare a
stock solution of Cl-Ph-TzA in DMSO. -
Working Solution: Dilute the stock to
in the chosen buffer/solvent system (e.g., 10 mM HEPES, pH 7.4, containing 50% DMSO to ensure solubility). -
Blank Scan: Record the fluorescence emission spectrum of the ligand alone.
-
Titration: Add aliquots of the metal ion stock solution (
in water). -
Equilibration: Allow 2 minutes equilibration time after each addition.
-
Data Collection: Record emission spectra. Plot Fluorescence Intensity (
) vs. . -
Interference Check: Repeat the assay in the presence of competing ions (
) to verify selectivity.
References
-
Thiazole Synthesis & Properties
-
Kashyap, S. J., et al. "Synthesis, characterization and biological evaluation of some novel thiazole derivatives." Journal of Current Pharmaceutical Research, 2012.
-
-
Coordination Chemistry of 2-Arylthiazoles
-
Fluorescent Sensing Mechanisms
-
Qin, W., et al. "Aggregation-induced emission of 2-(2-aminophenyl)benzothiazole derivatives." Chemical Science, 2013. (Mechanistic analog for aniline-thiazole systems).[1]
-
-
General Protocol Grounding
-
Nayak, P. S., et al. "2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide."[3] Acta Crystallographica Section E, 2013.
-
- Hantzsch Synthesis Reference: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003. (Standard Textbook Reference for Hantzsch Synthesis).
Sources
Solvent selection for dissolving 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Application Note: Solubilization Strategies for 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Part 1: Executive Summary & Physicochemical Profiling
The Challenge: The compound 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline represents a classic "brick dust" molecule in medicinal chemistry.[1] Its structure comprises three aromatic systems: a central thiazole ring flanked by a chlorophenyl group and an aniline moiety.
Structural Analysis & Solubility Implications:
-
Lipophilicity (LogP > 4.5): The presence of the chlorine atom and three aromatic rings creates a highly hydrophobic surface area, driving strong
stacking in the solid state. -
Intramolecular Hydrogen Bonding: The ortho positioning of the aniline amino group relative to the thiazole nitrogen facilitates an intramolecular hydrogen bond (N-H···N). This "locks" the molecule into a planar conformation, significantly reducing the solvation energy available from polar solvents and further decreasing aqueous solubility.
-
Weak Basicity: The aniline nitrogen (
) and thiazole nitrogen ( ) are weak bases.[2][3] At physiological pH (7.4), the molecule remains uncharged and maximally lipophilic.
Strategic Approach: Successful dissolution requires disrupting the crystal lattice energy using high-dielectric aprotic solvents (DMSO) followed by kinetic stabilization in aqueous media using co-solvents or pH modulation to exploit the ionizable aniline group.[1]
Part 2: Solvent Selection Matrix
The following table categorizes solvents based on their thermodynamic affinity for the target compound.
| Solvent Class | Recommended Solvent | Solubility Potential | Application Context |
| Primary Stock | DMSO (Anhydrous) | High (>50 mM) | Cryo-storage, HTS screening.[1] Warning: Hygroscopic; water uptake causes precipitation.[1] |
| Secondary Stock | DMAc / DMF | High (>40 mM) | Alternative if DMSO interferes with specific enzymatic assays (e.g., certain kinase assays).[2][3] |
| Volatile Organic | Ethanol / Methanol | Moderate (10–20 mM) | Use for evaporation/coating plates.[2][3] Lower solubility than DMSO due to H-bond competition.[1] |
| Aqueous Buffer | PBS / Media (pH 7.4) | Negligible | Do not use directly. Requires co-solvents or surfactants.[2][3] |
| Acidic Aqueous | 0.1 M HCl | Moderate | Protonation of aniline breaks planarity and increases polarity. |
| Excipient | PEG-400 / HP- | High (Formulation) | Essential for in vivo or high-concentration cellular assays.[1] |
Part 3: Experimental Protocols
Protocol A: Preparation of High-Integrity Stock Solutions (DMSO)
Objective: Create a stable 10 mM stock solution free of micro-aggregates.
Materials:
-
Compound: 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (Solid).[2][1]
-
Solvent: DMSO (Dimethyl sulfoxide), Anhydrous grade (≥99.9%, stored over molecular sieves).[2][3]
-
Vessel: Amber glass vial (borosilicate).[1] Avoid polystyrene.[1]
Step-by-Step Procedure:
-
Gravimetric Analysis: Weigh the target mass (e.g., 3.6 mg for 1 mL of 10 mM stock) directly into the amber vial.
-
Expert Tip: Do not use weighing boats for sub-milligram quantities; static charge can cause loss of the lipophilic powder.
-
-
Solvent Addition: Add anhydrous DMSO to the center of the vial.
-
Disruption:
-
Vortex: 30 seconds at max speed.
-
Sonication (Critical): Sonicate in a water bath at 35°C for 5–10 minutes.
-
Reasoning: Aromatic stacking forces are strong.[1] Sonication provides the cavitation energy needed to break micro-crystals that vortexing misses.
-
-
Visual Validation: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved "seeds" that will nucleate precipitation later.[1]
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Crash-Out" Resistant Aqueous Dilution[3]
Objective: Dilute the DMSO stock into cell culture media or buffer without immediate precipitation.
Mechanism: When a hydrophobic DMSO stock hits water, the "solvent shift" causes local supersaturation. If the mixing is too slow, the compound nucleates (crashes out).
Step-by-Step Procedure:
-
Prepare the Receiver: Place the culture media/buffer (warm to 37°C) in a tube.
-
Intermediate Dilution (The Step-Down):
-
Do not add 10 mM stock directly to media to reach 10 µM (1:1000 dilution).
-
Instead, create a 100x working solution in a solvent/surfactant mix.
-
Mix: 10 µL of 10 mM Stock + 90 µL of PEG-400 or Ethanol .[1]
-
-
Final Dispersion:
-
Pipette the buffer (990 µL) into the intermediate mix (10 µL) while vortexing.
-
Why? Adding buffer to the compound (rather than compound to buffer) prevents the formation of a local high-concentration plume.[1]
-
-
Validation: Measure turbidity (OD600) or use Dynamic Light Scattering (DLS) if available to confirm monomeric state.[2][3][1]
Part 4: Visualization of Solubilization Logic
The following diagram illustrates the decision matrix for handling this compound based on the intended application.
Figure 1: Decision tree for solvent selection based on experimental end-points. Blue path indicates the recommended workflow for cellular assays to minimize precipitation artifacts.
Part 5: Advanced Troubleshooting (The "Acid Rescue")
If the compound precipitates in neutral buffer despite following Protocol B, utilize the pH-Shift Strategy .
Theory: The aniline nitrogen can be protonated at pH < 4.
-
Acidify Stock: Add 1 equivalent of HCl (from a 1M stock) to the DMSO solution. This creates the hydrochloride salt in situ.
-
Dilute: Dilute this acidified stock into the buffer.
-
Buffer Capacity: Ensure the receiving buffer (e.g., 100 mM HEPES) has enough capacity to neutralize the small amount of acid, bringing the final pH back to 7.4 after the compound is dispersed.[3] This "kinetic solubility" often lasts long enough for assay duration.[1]
Part 6: References
-
Lipinski, C. A. (2000).[2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2] Link
-
Di, L., & Kerns, E. H. (2006).[2][3] Profiling drug-like properties: solubility and permeability.[1] Current Opinion in Chemical Biology, 10(3), 223-229. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2][3] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
-
BenchChem. (2025).[2][1][4] Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. BenchChem Application Notes. Link (Cited for structural analog solubility behavior).[1]
-
Bergström, C. A., et al. (2016).[2][3] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173-199. Link
Sources
Application Note and Protocol: Microwave-Assisted Synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Abstract: This document provides a comprehensive guide for the rapid and efficient synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve higher yields and significantly reduced reaction times compared to conventional heating methods. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and data presentation.
Introduction: The Significance of 2-Aminothiazoles in Modern Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][4] The target molecule, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, combines the key pharmacophoric features of a substituted 2-aminothiazole with a 4-chlorophenyl moiety, a common substituent in bioactive molecules. The development of efficient and sustainable synthetic methodologies for such compounds is therefore of paramount importance for accelerating drug discovery pipelines.
The Power of Microwaves: A Paradigm Shift in Thiazole Synthesis
Conventional methods for the synthesis of thiazoles, such as the classic Hantzsch thiazole synthesis, often require prolonged reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[6] By directly and efficiently heating the reaction mixture, microwaves can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating.[5][6] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[1][7]
Reaction Scheme and Mechanism
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is achieved via a microwave-assisted Hantzsch thiazole synthesis. The reaction proceeds through the condensation of an α-haloketone with a thiourea derivative.
Reaction:
Mechanism: The Hantzsch thiazole synthesis is a well-established reaction mechanism. Under microwave irradiation, the reaction is significantly accelerated. The proposed mechanism involves the initial nucleophilic attack of the sulfur atom of the thiourea derivative on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of the target compound.
4.1. Materials and Reagents
| Reagent | Formula | CAS Number | Supplier (Example) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 536-38-9 | Sigma-Aldrich |
| N-(2-aminophenyl)thiourea | C₇H₉N₃S | 16463-33-9 | TCI Chemicals |
| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | Merck |
| Deionized Water | H₂O | 7732-18-5 | - |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Fisher Scientific |
| Hexane | C₆H₁₄ | 110-54-3 | Fisher Scientific |
| Silica Gel (for column chromatography) | SiO₂ | 7631-86-9 | Sorbent Technologies |
4.2. Instrumentation
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Magnetic Stirrer with Hotplate
-
Rotary Evaporator
-
Melting Point Apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV Lamp for TLC visualization
-
Glassware: Round-bottom flasks, beakers, graduated cylinders, separatory funnel, chromatography column.
4.3. Synthetic Procedure
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-bromo-1-(4-chlorophenyl)ethanone (1 mmol, 233.5 mg) and N-(2-aminophenyl)thiourea (1 mmol, 167.2 mg).
-
Solvent Addition: Add 5 mL of absolute ethanol to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 15 minutes with a power output of 150 W. Note: Reaction parameters may need to be optimized based on the specific microwave synthesizer used.
-
Reaction Monitoring: After cooling to room temperature, monitor the reaction progress by TLC using a mobile phase of ethyl acetate:hexane (3:7). Visualize the spots under a UV lamp.
-
Work-up: Once the reaction is complete, transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4.4. Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
-
Column Chromatography: For a higher degree of purity, subject the crude product to column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[8]
4.5. Characterization
The structure and purity of the final product, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FTIR: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Data and Expected Results
| Parameter | Expected Value |
| Reaction Time | 10-20 minutes |
| Microwave Power | 100-200 W |
| Temperature | 100-140 °C |
| Solvent | Ethanol or Water[1] |
| Yield | 85-95% (after purification) |
| Appearance | Off-white to pale yellow solid |
| TLC (EtOAc:Hexane 3:7) | Rf value dependent on specific compound |
Visualizing the Process
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Hantzsch Thiazole Synthesis Mechanism
Caption: Hantzsch thiazole synthesis mechanism.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete reaction- Incorrect microwave parameters | - Increase reaction time or temperature.- Ensure proper sealing of the reaction vessel.- Verify the purity of starting materials. |
| Formation of Multiple Products | - Side reactions due to excessive heat- Impure starting materials | - Optimize microwave temperature and time.- Purify starting materials before use.- Employ column chromatography for purification. |
| Difficulty in Purification | - Product is an oil- Impurities co-elute | - Attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification.- Try a different solvent system for chromatography. |
Conclusion
This application note details a robust and efficient microwave-assisted protocol for the synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline. By leveraging the benefits of microwave technology, this method offers significant advantages in terms of reaction time and yield, contributing to the principles of green and sustainable chemistry. The provided protocol, along with the mechanistic insights and troubleshooting guide, serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
- Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512).
- Jain, K. S., Bariwal, J. B., Kathiravan, M. K., Raskar, V. K., Wankhede, G. S., Londhe, N. A., & Dighe, S. N. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Green and Sustainable Chemistry, 1, 36-40.
- Nevagi, R. J. (Year not available). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. (n.d.). Academia.edu.
- A new microwave-assisted method for the synthesis of 2-substituted-thiazol-4(5H)-one via Hantzsch condensation. (2022). Rasayan Journal of Chemistry, 15(1).
- Carballo, R. M., Tzec-Interian, J. A., & Mena Rejón, G. J. (2012). Solvent-free synthesis of 2-amino-4-arylthiazoles under microwave irradiation. Tetrahedron Letters, 53(30), 3934-3936.
- Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. (2025). Benchchem.
- Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters, 53(37), 4921-4924.
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry, 13(1), 115.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water [scirp.org]
- 4. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water [scirp.org]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. (PDF) Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting cyclization failures in thiazole-aniline synthesis
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Cyclization Failures in Hantzsch & Oxidative Synthesis
Triage: What is your primary failure mode?
Before adjusting parameters, identify your specific failure phenotype. The synthesis of thiazole-anilines (commonly via Hantzsch condensation) is robust but prone to specific "silent" failures.
| Symptom | Diagnosis | Immediate Action |
| Reaction turns black/tarry instantly | Exothermic decomposition of | Cool to 0°C before addition; check reagent quality. |
| Starting material consumed, but no product | Formation of stable S-alkylated intermediate (acyclic). | Increase heat or add acid catalyst (pTsOH) to force dehydration. |
| Product mass is correct, but NMR is wrong | Regioisomer formation (2-imino-2,3-dihydrothiazole). | Check pH. Acidic conditions favor the imino isomer; buffer to pH 6-7. |
| Low yield with electron-poor anilines | Nucleophilicity of thioamide/thiourea is insufficient. | Switch to high-boiling polar solvents (DMF/DMAc) or microwave irradiation. |
Module A: The Hantzsch Condensation (Standard Route)
The Hantzsch synthesis involves the reaction of an
Core Mechanism & Failure Points
The reaction proceeds via an
Critical Insight: The reaction is often stepwise. If your reaction stalls, you likely have the S-phenacylthiourea intermediate . This species requires a driving force (heat or acid) to cyclize and dehydrate.
Figure 1: The stepwise progression of Hantzsch synthesis. Note the critical dehydration step (red) where many reactions stall.
Troubleshooting Protocol: The "Rescue" Method
If you suspect intermediate stalling (verified by LC-MS showing M+18 or M+2 mass):
-
Solvent Switch: If using EtOH, switch to Ethanol/DMF (4:1) . The higher boiling point assists cyclization.
-
Scavenger Base: Add NaHCO₃ (1.1 eq) . Neutralizing the HBr/HCl byproduct prevents acid-catalyzed decomposition of the sensitive intermediate but avoid strong bases that hydrolyze the haloketone.
-
Dehydration Agent: In stubborn cases (sterically hindered ketones), add molecular sieves (4Å) or a catalytic amount of p-TsOH to drive water removal.
FAQ: Alpha-Haloketone Instability
Q: My
-bromoketone turned purple/black in the bottle. Can I use it? A: No. Alpha-haloketones are lachrymators and thermally unstable. The color indicates HBr formation and polymerization.
Fix: Purify via short-path silica plug (DCM eluent) immediately before use.
Prevention: Store at -20°C under Argon. If synthesizing de novo, consider using NBS/p-TsOH in acetonitrile for in-situ bromination to avoid isolation [1].
Module B: Oxidative Cyclization (The "One-Pot" Route)
For substrates where the
Protocol: Iodine-Mediated Synthesis
This method generates the
-
Stoichiometry: Ketone (1.0 eq), Thiourea (2.0 eq), Iodine (1.1 eq).
-
Solvent: Refluxing Ethanol or Water (Green Chemistry route).[5]
-
Procedure:
-
Dissolve ketone and thiourea.
-
Add Iodine in small portions (exothermic).
-
Reflux for 4–12 hours.
-
Crucial Step: Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine before workup.
-
Common Issues with Oxidative Route
| Issue | Root Cause | Solution |
| Ring Iodination | Excess iodine acts as an electrophile on electron-rich aromatic rings. | Strict stoichiometry (1.05 eq max) or switch oxidant to TCCA (Trichloroisocyanuric acid) [2]. |
| Dimerization | Thiourea oxidizes to form dithioformamidine (disulfide dimer). | Ensure inert atmosphere ( |
| Low Conversion | Iodine is a mild oxidant; some ketones are resistant. | Use DMSO as solvent (Cornforth rearrangement conditions) which acts as a co-oxidant. |
Advanced Troubleshooting: Regioselectivity & Isomers
A frequent, baffling issue is the isolation of the "wrong" isomer.
The Problem:
Reaction of
-
2-imino-thiazoline (Kinetic product, often favored by acid).
-
2-aminothiazole (Thermodynamic product, desired).
The Solution:
-
pH Control: Bramley et al. demonstrated that acidic conditions (e.g., concentrated HCl/EtOH) lock the reaction in the imino form [3]. To ensure the amino thiazole, run the reaction in neutral conditions or buffer with Sodium Acetate.
-
Sterics: If the N-substituent on thiourea is bulky (e.g., t-Butyl), the reaction may favor the imino form to relieve steric strain at the exocyclic nitrogen.
Figure 2: Logic flow for diagnosing post-reaction failures.
References
-
Prakash, O. et al.
-Haloketones." Aldrichimica Acta, 1995 , 28, 63. Link -
Xu, Y. et al. "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions."[6] Journal of Organic Chemistry, 2017 , 82(18), 9637–9646. Link
-
Bramley, S. E. et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."[4] Journal of the Chemical Society, Perkin Transactions 1, 1987 , 639-643.[4] Link
-
Erian, A. W. et al. "The chemistry of
-haloketones and their utility in heterocyclic synthesis." Molecules, 2003 , 8(11), 793-865. Link
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
Technical Support Center: Purification of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
The following technical guide is designed for researchers and process chemists requiring high-purity isolation of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline . This document synthesizes principles of organic workup, solubility engineering, and chromatographic resolution into a cohesive troubleshooting system.
Ticket ID: PUR-TZ-042 Subject: Optimization of Workup and Isolation Strategies for Crude Thiazolyl-Aniline Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Module 1: Molecule Analysis & Impurity Profiling
Before initiating purification, you must understand the physicochemical behavior of your target. This molecule is not just a "generic organic solid"; it is a lipophilic, chelating base .
The Target Molecule
-
Structure: An ortho-substituted aniline linked to a 2-arylthiazole.[1]
-
Key Feature (The "Hidden" Trap): The proximity of the thiazole nitrogen to the aniline amine often facilitates an intramolecular hydrogen bond .
-
Consequence: This locks the molecule in a planar conformation, significantly reducing the basicity of the aniline nitrogen and increasing solubility in non-polar solvents (e.g., toluene, DCM) compared to para-isomers.
-
-
pKa Estimation:
-
Aniline-NH₂: ~3.5–4.0 (Suppressed by electron-withdrawing thiazole).
-
Thiazole-N: ~2.0–2.5.
-
Common Impurity Profile (Hantzsch Synthesis Origin)
If synthesized via the condensation of 4-chlorothiobenzamide and an
-
Thioamide Residue: Lipophilic, sulfur-smelling. Difficult to remove by simple washing.
- -Haloketone: Highly reactive alkylating agent (Genotoxic alert).[1]
-
Dehalogenated Byproducts: 2-[2-phenyl-thiazol-4-yl]aniline (Des-chloro).[1] Hard to separate by crystallization.
-
Hantzsch Tars: Oligomeric dark material formed by polymerization of thioketone intermediates.
Module 2: Decision Matrix & Workflow
Do not blindly apply flash chromatography. Use this decision matrix to select the most efficient pathway based on your crude purity and scale.
Figure 1: Purification Decision Tree. Select your entry point based on the initial purity profile of the crude reaction mixture.
Module 3: The "Chemical Filter" (Acid-Base Extraction)
Best For: Removing neutral lipophilic impurities (thioamides, tars) and non-basic byproducts. Mechanism: Exploits the basicity of the aniline to pull the product into water, leaving non-basic trash in the organic layer.
The Protocol
-
Dissolution: Dissolve crude (10 g) in Ethyl Acetate (100 mL) . If solubility is poor, use Dichloromethane (DCM).
-
Acid Extraction (The Critical Step):
-
Extract with 1.0 M HCl (3 x 40 mL) .
-
Note: Due to the intramolecular H-bond, the amine is less basic. If the product does not migrate to the aqueous layer (check TLC of aqueous), increase acid strength to 2.0 M HCl .
-
Visual Check: The product (as a hydrochloride salt) is usually yellow/orange and water-soluble.[1]
-
-
Organic Wash: Keep the aqueous layer. Wash it with fresh Ethyl Acetate (2 x 30 mL) to remove trapped neutral impurities. Discard these organic washes.
-
Basification & Precipitation:
-
Cool the aqueous layer to 0–5°C (ice bath).
-
Slowly add 4.0 M NaOH or Solid Na₂CO₃ until pH reaches 10–12.
-
Observation: The product should precipitate as a free base solid.
-
-
Recovery:
-
If solid precipitates: Filter, wash with water, and dry.
-
If oil forms: Extract back into DCM, dry over Na₂SO₄, and concentrate.
-
Troubleshooting Table: Acid-Base Extraction
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Product stays in Organic Layer | Acid too weak to break intramolecular H-bond.[1] | Increase HCl concentration to 2M or 3M. Ensure vigorous shaking. |
| Emulsion forms | Hantzsch tars acting as surfactants. | Filter the biphasic mixture through a pad of Celite. Add brine to the aqueous phase. |
| Precipitate is gummy/sticky | Rapid precipitation trapping impurities. | Do not filter. Extract the gum into DCM, dry, and proceed to crystallization. |
Module 4: Crystallization Engineering
Best For: Final polishing (>95% purity) and removing trace structural analogs.
Solvent Systems
The solubility profile of 2-(thiazolyl)anilines is distinct.[1] The chlorophenyl group adds lipophilicity, while the aniline provides polarity.
| Solvent System | Role | Protocol Notes |
| Ethanol (95% or Absolute) | Primary Choice | Dissolve at reflux.[1] Cool slowly to RT, then 4°C. High recovery, good rejection of tars. |
| Toluene : Heptane (1:2) | For Lipophilic Impurities | Good for removing unreacted thioamide. Dissolve in min. hot Toluene; add hot Heptane until turbid. |
| Acetonitrile | Polymorph Control | Often yields denser, crystalline needles compared to amorphous powders from alcohols. |
The "Oiling Out" Phenomenon
Issue: Upon cooling, the product separates as an oil droplet instead of crystals. Cause: The melting point is depressed by impurities, or the solution is too concentrated (supersaturation limit exceeded). Fix:
-
Reheat to redissolve the oil.
-
Add a seed crystal (if available) or scratch the glass wall.
-
Add 5-10% more solvent to lower concentration.
-
Slow Cool: Wrap the flask in foil/towel to cool over 2-3 hours. Do not use an ice bath immediately.
Module 5: Chromatographic Purification (Flash/Prep)
Best For: Low purity crude (<70%) or separating des-chloro analogs.[1]
Stationary Phase & Mobile Phase[1]
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 0%
40% EtOAc). -
The "Aniline Streak" Problem: Anilines interact strongly with the acidic silanols on silica, causing broad, tailing peaks (streaking) that ruin separation.
The Fix: Amine Modification
You must modify the mobile phase to suppress silanol interactions.
-
Option A (Standard): Add 1% Triethylamine (TEA) to the mobile phase.
-
Option B (Pre-treatment): Flush the column with 5% TEA in Hexane, then run your gradient without TEA.
TLC Visualization:
-
UV (254 nm): Strong absorbance due to the conjugated thiazole-phenyl system.
-
Stain: Vanillin or p-Anisaldehyde (Anilines turn bright yellow/orange/red).[1]
Frequently Asked Questions (FAQ)
Q1: My product is a dark brown solid even after column chromatography. Why? A: This is likely trace oxidation products of the aniline (azo/nitroso species) or polymerized thiazole byproducts.
-
Solution: Dissolve in warm Ethanol and treat with Activated Carbon (Charcoal) for 30 minutes. Filter hot through Celite. This typically removes color bodies effectively.
Q2: Can I use recrystallization if my crude yield is very low (<100 mg)? A: Crystallization at this scale leads to significant mechanical loss. For <100 mg, use Preparative TLC or a small silica plug. If you must crystallize, use a Craig tube or vapor diffusion (dissolve in minimal DCM in a small vial; place vial in a jar of Hexane).
Q3: The NMR shows a clean product, but the melting point is 10°C lower than reported. A: You likely have trapped solvent or a specific crystal polymorph.
-
Solvent Trap: Thiazoles can form solvates. Dry the sample under high vacuum (0.1 mbar) at 50°C for 12 hours.
-
Polymorph: Recrystallize from a different solvent class (e.g., switch from Ethanol to Toluene) to check if the MP changes.
Q4: Is the product light sensitive? A: Yes, electron-rich anilines and thiazoles can undergo photo-oxidation over time.[1] Store the purified solid in amber vials under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
References
-
Hantzsch Thiazole Synthesis Mechanism & Impurities
-
Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.
-
-
Recrystallization Strategies for Aminophenyl-Thiazoles
- University of Rochester, Department of Chemistry.
-
Purification of 4-(4-chlorophenyl)
- International Journal of Science and Research (IJSR).
-
pKa Data for Anilines and Heterocycles
Sources
Technical Support Center: Recrystallization of Thiazole-Aniline Derivatives
Topic: Optimizing Recrystallization Solvents for Thiazole-Aniline Purity Document ID: TSC-THZ-2026-02 Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Introduction
Thiazole-aniline hybrids are privileged scaffolds in kinase inhibitor discovery (e.g., Dasatinib analogues). However, their purification via the Hantzsch synthesis often yields persistent impurities: unreacted anilines,
This guide moves beyond generic "trial-and-error" recrystallization. We utilize solubility parameter matching and metastable zone width (MSZW) control to maximize purity.
Module 1: Solvent Selection Logic
The Solubility Parameter Approach
Thiazole-anilines typically possess a "push-pull" electronic structure. The thiazole ring is a weak base (pKa ~2.5), while the aniline nitrogen acts as a hydrogen bond donor. Effective solvents must disrupt the crystal lattice energy without forming stable solvates that trap impurities.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Polarity ( | Suitability | Notes |
| Primary (Good) | Ethanol (EtOH) | 24.5 | High | Best balance of solubility; forms H-bonds with thiazole N. |
| Primary (Good) | Methanol (MeOH) | 32.7 | Moderate | High solubility often leads to low recovery; risk of solvate formation. |
| Primary (Good) | Ethyl Acetate (EtOAc) | 6.0 | High | Excellent for less polar, lipophilic thiazole derivatives. |
| Anti-Solvent | Water | 80.1 | High | ideal anti-solvent for EtOH/MeOH systems; induces rapid precipitation. |
| Anti-Solvent | Hexanes/Heptane | 1.9 | Moderate | Use with EtOAc; critical to add slowly to prevent oiling out. |
| Specialty | Acetonitrile (MeCN) | 37.5 | Specific | Use for highly polar derivatives; excellent for removing tarry impurities. |
Workflow: Solvent Screening Decision Tree
Figure 1: Decision matrix for initial solvent screening based on polarity matching.
Module 2: Troubleshooting "Oiling Out"
The Issue: Thiazole derivatives frequently undergo Liquid-Liquid Phase Separation (LLPS), or "oiling out," rather than crystallizing. This occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.
The Fix: You must widen the Metastable Zone Width (MSZW) to favor nucleation over phase separation.
Protocol: The "Seeding & Starvation" Method
-
Dissolution: Dissolve crude solid in the minimum amount of boiling "Good Solvent" (e.g., EtOH).[1]
-
Temperature Drop: Cool slightly below boiling point (
). -
Seeding: Add <1% w/w of pure seed crystals. Do not skip this step.
-
Anti-Solvent Addition: Add the "Poor Solvent" (e.g., Water) dropwise via an addition funnel.
-
Critical: Stop immediately if the solution turns milky (emulsion). Reheat until clear.
-
-
Equilibration: Allow the system to cool at a rate of
. Rapid cooling forces oiling out.
Figure 2: Logical intervention for Liquid-Liquid Phase Separation (LLPS).
Module 3: Removing Specific Impurities
Unreacted Aniline (Starting Material)
Anilines often co-crystallize with the product due to
-
The Mechanism: Aniline (pKa ~4.6) is more basic than many thiazoles (pKa ~2.5).
-
The Protocol:
-
Pre-Wash: Triturate the crude solid with cold n-Hexane . Most anilines are soluble in hexane; thiazole salts are not.
-
Acidic Recrystallization (Risky but effective): If the thiazole is stable, recrystallize from dilute EtOH/HCl. The aniline forms a highly soluble hydrochloride salt and remains in the mother liquor, while the less basic thiazole crystallizes out.
-
Colored Oxidative Impurities (Tars)
Thiazoles oxidize to form dark red/brown dimers.
-
The Protocol:
FAQ: Frequently Asked Questions
Q: My product is a solid in the flask but turns into an oil on the filter paper. Why? A: This is a melting point depression issue caused by residual solvent. The "solid" was likely a solvate that collapsed upon air exposure. Solution: Dry the oil under high vacuum (0.1 mmHg) to remove solvent, then recrystallize using a higher boiling solvent (e.g., Toluene/Heptane) to ensure the crystal lattice is stable.
Q: I have a persistent "red" color even after charcoal treatment.
A: This is often trace Iodine (
Q: Can I use Acetone? A: Avoid Acetone for primary amines. It can form imines (Schiff bases) with the free aniline or the aminothiazole, creating a new impurity [1].
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for purification of heterocyclic amines and Schiff base avoidance).
-
Kashyap, S.J., et al. "Synthesis of 2-aminothiazole derivatives: A short review." Journal of Pharmaceutical and Scientific Innovation, 2012 . Link
-
BenchChem Technical Support. "Purification of 4-(Methoxymethyl)thiazole - Troubleshooting Oiling Out." BenchChem Support Center, 2024 . Link
-
Sangwal, K. "Antisolvent crystallization and transformation of thiazole-derivative polymorphs." Journal of Crystal Growth, 2023 . Link
-
PubChem Compound Summary. "2-Aminothiazole." National Center for Biotechnology Information. Link
Sources
Removing unreacted 4-chlorothiobenzamide from final product
Technical Support Center: Purification & Troubleshooting
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to solve complex purification problems. This document is structured as a dynamic troubleshooting guide, allowing you to diagnose your specific issue and select the most effective solution.
Topic: Removing Unreacted 4-Chlorothiobenzamide from Final Product
4-Chlorothiobenzamide is a common reagent in the synthesis of various heterocyclic compounds and other thioamide derivatives.[1][2] Due to its moderate polarity and crystalline nature, removing it from a reaction mixture can sometimes be non-trivial, especially when the final product shares similar physical properties. This guide provides a systematic approach to tackling this purification challenge.
Safety First: Handling 4-Chlorothiobenzamide
Before beginning any experimental work, it is critical to be aware of the hazards associated with 4-chlorothiobenzamide.
-
Hazard Profile: Toxic if swallowed (H301), causes skin irritation (H315), and can cause serious eye irritation (H319).[3][4][5]
-
Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6] Avoid inhalation of dust and prevent contact with skin and eyes.[4][5]
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
Physicochemical Properties of 4-Chlorothiobenzamide
A successful purification strategy relies on exploiting the differences in physical properties between the impurity and the desired product. Here are the key properties of the starting material for your reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNS | [7] |
| Molecular Weight | 171.65 g/mol | [7] |
| Appearance | White to yellow solid/powder | [4][7] |
| Melting Point | 127-130 °C | [7] |
| Water Solubility | Insoluble | [1][7] |
| Predicted pKa | 12.28 ± 0.29 (weakly acidic) | [7] |
Part 1: Initial Diagnosis & Strategy Selection
The first step in any purification is to assess the nature of your crude product mixture. The following decision tree will guide you to the most promising purification technique based on the properties of your desired product relative to the 4-chlorothiobenzamide impurity.
Caption: Initial strategy selection for purification.
Part 2: Troubleshooting Guides & FAQs
This section provides detailed, question-and-answer-based guides for the most common purification scenarios.
Scenario 1: Using Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it highly effective when there is a polarity difference.[8][9]
Q: My product is significantly less polar than 4-chlorothiobenzamide. How do I set up an effective column purification?
A: This is an ideal scenario for normal-phase column chromatography. The more polar 4-chlorothiobenzamide will have a stronger affinity for the polar silica gel stationary phase and will elute much later than your less polar product.[8][9]
Expertise & Causality: Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups. Polar molecules, like 4-chlorothiobenzamide with its hydrogen-bond-donating -NH₂ group and polarizable C=S bond, interact strongly via hydrogen bonding and dipole-dipole interactions. A less polar product will interact weakly and be carried along more quickly by the non-polar mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase (eluent). Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Aim for a solvent system that gives your product an Rf value of ~0.3-0.4 and the 4-chlorothiobenzamide an Rf value as close to 0 as possible.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Pack the column evenly, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes. Monitor the elution process using TLC.
-
Analysis: Spot every few fractions on a TLC plate. Combine the fractions that contain your pure product and evaporate the solvent under reduced pressure.
Caption: Standard workflow for flash column chromatography.
Q: The Rf values of my product and the impurity are too close (ΔRf < 0.1). What should I do?
A: A small Rf separation makes baseline separation on a column difficult.
-
Try a different solvent system: Sometimes switching one component of the eluent can dramatically alter selectivity. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or ether/hexanes.
-
Use a shallower gradient: If you are using gradient elution, make the increase in polarity more gradual.
-
Consider a different stationary phase: Alumina (Al₂O₃) is another common polar stationary phase that can offer different selectivity compared to silica.[9] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be necessary, though this requires specialized columns.[10][11]
Scenario 2: Using Liquid-Liquid Extraction
This technique separates compounds based on their differing solubilities in two immiscible liquid phases, often an aqueous and an organic phase.[12][13] It is exceptionally powerful if your product has acidic or basic functionality.
Q: My product is a basic amine, while 4-chlorothiobenzamide is essentially neutral. How can I exploit this?
A: This is a prime case for acid-base extraction. By washing your organic solution with an aqueous acid, you can protonate your basic product, making it a water-soluble salt. The neutral 4-chlorothiobenzamide will remain in the organic layer, achieving a clean separation.
Expertise & Causality: The Brønsted-Lowry acid-base theory is the foundation of this technique. A basic amine (R₃N) will react with an acid (like HCl) to form an ammonium salt (R₃NH⁺Cl⁻). This ionic salt is highly polar and will preferentially dissolve in the aqueous phase, while the uncharged, non-ionic thioamide remains in the less polar organic phase.[14]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower (aqueous) layer containing your protonated product into a clean flask. The top (organic) layer containing the 4-chlorothiobenzamide can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 5 M NaOH) until the solution is basic (check with pH paper). Your deprotonated, neutral product should precipitate or form an oily layer.
-
Re-extraction: Extract the now-neutral product back into a fresh portion of organic solvent (e.g., three times with dichloromethane).
-
Final Workup: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Caption: Workflow for purifying a basic product via acid-base extraction.
Scenario 3: Using Recrystallization
Recrystallization is a technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A successful recrystallization requires finding a solvent that dissolves the desired product well when hot but poorly when cold, while the impurity remains soluble at all temperatures.
Q: My product is a solid, and I only have a small amount of 4-chlorothiobenzamide impurity (<10%). How do I perform a recrystallization?
A: Recrystallization can be an excellent and scalable method if you can identify a suitable solvent.
Expertise & Causality: The formation of a crystal lattice is a highly specific process. As a saturated hot solution cools, the solubility of the desired compound decreases, and molecules begin to arrange themselves into a pure crystalline lattice. Impurity molecules do not fit well into this lattice and tend to remain in the solution (the mother liquor).
Experimental Protocol: Recrystallization
-
Solvent Screening: Place a small amount of your crude solid in several test tubes. Add different solvents dropwise at room temperature to find one in which the solid is poorly soluble. Then, heat the tubes to see if the solid dissolves completely in the hot solvent. The ideal solvent will exhibit this behavior.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities (like dust or byproducts that are insoluble even when hot), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Do not disturb the flask during this process. For further crystal growth, you can place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to dry completely.
Scenario 4: Using Sublimation
Sublimation is the direct phase transition from a solid to a gas, bypassing the liquid phase.[15][16] This purification technique is less common but can be highly effective for specific compounds.
Q: My desired product is thermally stable and has a very high melting point (>200 °C), while 4-chlorothiobenzamide has a much lower melting point (~128 °C). Is sublimation a viable option?
A: Yes, this is a promising scenario for purification by vacuum sublimation. The principle is that under reduced pressure, a solid can transition into the gas phase at a temperature below its melting point.[17][18] If 4-chlorothiobenzamide is significantly more volatile than your product, it can be selectively removed as a gas and re-condensed on a cold surface, leaving your pure, non-volatile product behind.
Expertise & Causality: The boiling point of a substance is pressure-dependent. By applying a vacuum, the temperature required for a substance to vaporize is significantly lowered. Sublimation works by heating the crude solid under vacuum. The compound with the higher vapor pressure (the impurity, in this case) will sublime, travel as a gas, and then deposit (desublimate) as a pure solid on a cooled surface, known as a cold finger.[17][18]
Experimental Protocol: Vacuum Sublimation
-
Apparatus Setup: Place the crude solid in the bottom of a sublimation apparatus. Insert the cold finger and ensure a tight seal.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump.
-
Cooling: Begin circulating a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger.
-
Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. Monitor the temperature carefully to avoid melting the sample.
-
Sublimation: You will observe the solid at the bottom slowly disappearing and pure crystals of 4-chlorothiobenzamide forming on the cold finger. Continue until no more solid sublimes.
-
Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature. Slowly and carefully vent the system to return to atmospheric pressure. Remove the cold finger and scrape off the purified sublimed impurity. The purified, non-volatile product remains at the bottom of the apparatus.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
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Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
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YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
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Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
BYJU'S. (n.d.). Sublimation – Solid to Gas Phase Transformation. Retrieved from [Link]
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Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 2.5: SUBLIMATION. Retrieved from [Link]
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Master Organic Chemistry. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sublimation. Retrieved from [Link]
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Reddit. (2022, January 28). Chromatography to separate polar molecules?. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Wikipedia. (n.d.). Sublimation (phase transition). Retrieved from [Link]
-
ACS Publications. (2020, February 19). Sublimation Electrification of Organic Compounds. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
National Library of Medicine. (2009, December 15). Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions. Waste Management. Retrieved from [Link]
-
ResearchGate. (n.d.). General methods for the synthesis of thioamides from amine. Retrieved from [Link]
-
Beilstein Journals. (2017, January 26). A novel method for heterocyclic amide–thioamide transformations. Retrieved from [Link]
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Beilstein Journals. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
-
ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective Thioacylation of Amines in Water: A Convenient Preparation of Secondary Thioamides and Thiazolines. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline in Solution
Welcome to the technical support guide for 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working with this compound in solution. Our goal is to provide not just protocols, but also the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.
The structure of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, which incorporates an aniline moiety and a substituted thiazole ring, presents specific vulnerabilities. The aniline group is susceptible to oxidation, while the thiazole ring can be prone to photodegradation and pH-dependent hydrolysis.[1][2][3][4] This guide provides a systematic approach to diagnosing and mitigating these degradation pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries from researchers.
Q1: My solution of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is turning yellow or brown, especially after being left on the bench. What is causing this discoloration?
A: This is a classic sign of oxidation, a common issue with aniline and its derivatives.[4] The primary amine group (-NH2) on the aniline ring is electron-rich and can be easily oxidized by atmospheric oxygen. This process often leads to the formation of colored oligomeric or polymeric impurities, even at trace levels. The reaction is often accelerated by exposure to light and ambient temperatures.
Q2: My HPLC analysis shows the appearance of new peaks after storing my solution for a short period. What are the likely degradation pathways?
A: Beyond oxidation, two other degradation pathways are highly probable for this molecule:
-
Photodegradation: Thiazole rings, particularly those with aryl substituents, can absorb UV and visible light. This energy absorption can lead to reactions with singlet oxygen or initiate ring-opening and rearrangement photoreactions, resulting in new chemical species.[1][5][6]
-
Hydrolysis: The thiazole ring, while generally aromatic and stable, can be susceptible to hydrolysis under certain pH conditions, particularly strong acidic or basic environments.[2][7] This can lead to the cleavage of the ring.
A forced degradation study, as detailed in Section 2, is the most effective way to identify which of these pathways is dominant under your specific conditions.[8][9]
Q3: What are the most critical environmental factors I need to control to maintain the stability of my compound in solution?
A: Based on the compound's structure, the most critical factors are, in order of common impact:
-
Light: Direct exposure to UV or even strong ambient light is a significant risk for photodegradation.[1]
-
Oxygen: The presence of dissolved atmospheric oxygen is the primary driver for the oxidative discoloration of the aniline moiety.[4]
-
pH: Both acidic and alkaline conditions can potentially catalyze the hydrolysis of the thiazole ring. The stability is often optimal within a specific, narrow pH range.[2]
-
Temperature: Elevated temperatures accelerate all chemical degradation reactions, including oxidation and hydrolysis.[10]
Q4: What are the recommended general storage conditions for stock solutions of this compound?
A: To maximize shelf-life, stock solutions should be stored:
-
Protected from Light: Use amber glass vials or wrap clear vials in aluminum foil.[5]
-
At Low Temperature: Store solutions at ≤4°C or, for long-term storage, at -20°C or -80°C, provided the solvent system is appropriate and the compound remains soluble upon thawing.
-
Under an Inert Atmosphere: For maximum stability, especially for solutions intended as analytical standards, overlaying the solution with an inert gas like argon or nitrogen can significantly inhibit oxidation.
-
In a Suitable Solvent: Use high-purity, degassed solvents. Aprotic solvents like DMSO or DMF are common choices, but their purity is critical as impurities can act as photosensitizers.[5]
Section 2: Troubleshooting Guide: Diagnosing Instability
If you are actively observing degradation, the first step is to systematically identify the cause. This section provides protocols for forced degradation studies, a cornerstone of pharmaceutical stability testing.[8][9]
Issue: Appearance of Unknown Peaks and/or Discoloration
Causality: The degradation of your compound is likely driven by one or more stress factors: hydrolysis (acid/base), oxidation, heat, or light. A forced degradation study deliberately exposes the compound to these stresses to determine its vulnerabilities.[9][10] This knowledge is essential for developing a stability-indicating analytical method and for designing stable formulations.
Protocol: Forced Degradation Study
This protocol is designed to systematically expose the compound to various stress conditions to identify the primary degradation pathways.
1. Preparation:
- Prepare a stock solution of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
- Prepare separate aliquots for each stress condition listed below. Each condition should have a corresponding "control" sample stored under ideal conditions (e.g., in the dark at 4°C) for the same duration.
2. Stress Conditions (as per ICH Guidelines[9]):
- Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Heat gently (e.g., 60°C) for a set period (e.g., 2-8 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
- Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Heat gently under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
- Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for a set period (e.g., 24 hours).
- Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for 48 hours.
- Photodegradation: Place an aliquot in a clear vial and expose it to a photostability chamber with a light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours). A parallel sample wrapped in aluminum foil serves as the dark control.[5]
3. Analysis:
- Analyze all stressed samples and their corresponding controls by a suitable HPLC-UV method (see Section 4).
- Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
Data Presentation: Expected Outcomes of Forced Degradation
The results will pinpoint the key vulnerabilities of the molecule.
| Stress Condition | Expected Observation | Primary Moiety Affected | Potential Degradation Products |
| Acid/Base Hydrolysis | Appearance of new polar peaks on HPLC. | Thiazole Ring | Ring-opened products (e.g., thioamides, ketones).[7] |
| Oxidation (H₂O₂) | Solution discoloration (yellow/brown); multiple new HPLC peaks. | Aniline Moiety | N-oxides, quinone-imines, colored polymers.[10] |
| Thermal (Heat) | Moderate increase in degradation, likely accelerating oxidation. | Aniline & Thiazole | Similar to oxidative/hydrolytic products, but at a slower rate. |
| Photolytic (Light) | Significant appearance of new HPLC peaks. | Thiazole Ring | Isomers, ring-rearranged products, cleavage products.[1][6] |
Visualization: Forced Degradation Workflow
This diagram illustrates the logical flow of the diagnostic process.
Caption: Workflow for Forced Degradation Study.
Section 3: Stabilization Strategies & Protocols
Once the primary mode of degradation is understood, you can implement targeted strategies to enhance stability.
Strategy 1: Optimizing pH and Solvent System
Rationale: The stability of heterocyclic compounds and ionizable groups like amines is often highly pH-dependent.[2] Identifying an optimal pH where the compound is most stable is a critical first step.
Protocol: pH Stability Screening
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).
-
Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 50 µg/mL) in each buffer.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation) and protected from light.
-
Time-Point Analysis: Analyze the samples by HPLC at various time points (e.g., 0, 24, 48, 72 hours).
-
Data Evaluation: Plot the percentage of the parent compound remaining against time for each pH. The pH with the slowest degradation rate is the optimum for stability.
Strategy 2: Creating an Inert Environment to Prevent Oxidation
Rationale: Since the aniline moiety is prone to oxidation by dissolved O₂, removing oxygen from the solution is a highly effective stabilization method.[5]
Protocol: Inert Gas Purging and Use of Antioxidants
-
Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (high-purity nitrogen or argon) for 15-20 minutes. Sonication under vacuum is an alternative method.[5]
-
Solution Preparation: Prepare the solution using the degassed solvent in a vial.
-
Inert Overlay: Before sealing the vial, gently flush the headspace with the inert gas to displace any air.
-
Antioxidant Addition (Optional): If inerting is not fully practical, consider adding an antioxidant. Screen for compatibility and effectiveness.
-
Free-radical scavengers: Butylated hydroxytoluene (BHT) at 0.01-0.1%.
-
Reducing agents: Ascorbic acid (Vitamin C) at 0.05-0.1%.
-
Note: Always run a control to ensure the antioxidant itself does not interfere with your assay or react with your compound.
-
Visualization: Potential Oxidative Degradation Pathway
This diagram shows a simplified representation of how the aniline group can be oxidized.
Caption: Simplified Aniline Oxidation Pathway.
Strategy 3: Protection from Light
Rationale: Photodegradation is a common issue for aromatic and heterocyclic systems like thiazoles.[1] The most straightforward and effective preventative measure is to physically block light.
Protocol: Photostability Confirmation
-
Sample Preparation: Prepare two identical aliquots of your compound in solution.
-
Vial Setup: Place one aliquot in a standard clear glass vial (Test Sample). Place the second aliquot in an amber glass vial or a clear vial completely wrapped in aluminum foil (Dark Control).
-
Exposure: Place both vials side-by-side under ambient laboratory light or near a window for a defined period (e.g., 24-48 hours).
-
Analysis: Analyze both samples by HPLC. A significant difference in the degradation level between the test and control samples confirms light sensitivity.
Visualization: Logic of Photostability Testing
Caption: Logic for Photostability Confirmation.
Section 4: Recommended Analytical Method
A robust analytical method is required to accurately monitor the stability of the parent compound and resolve it from potential degradants.
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase is well-suited for retaining and separating moderately polar, aromatic compounds.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradants with different polarities.
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (provides good peak shape for amines).
-
Solvent B: Acetonitrile or Methanol.
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the pure compound to find its absorbance maximum (λ-max), likely in the 230-280 nm range.[11] Monitor at this wavelength for maximum sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C (to ensure consistent retention times).
References
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Al-Qalaf, F., & El-Sayed, M. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]
-
Miyazaki, J., et al. (2015). Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies. RSC Advances. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives.
-
Wierzejewska, M., & Badowiec-Kryczek, E. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. Available at: [Link]
-
Sathya, T., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts. Available at: [Link]
- Sule, A. B., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Baert, J., et al. (2013). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
-
Asad, M., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Wang, P., et al. (2024). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Essential Role of Aniline Derivatives in Industrial Chemistry.
- Pareek, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazolidine formation and stability at various pH values. Available at: [Link]
- Rosli, N. A. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology.
-
Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
-
Kanagathara, N. (2020). A brief review on aniline and its derivatives. ResearchGate. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive walkthrough of spectral acquisition, interpretation, and data comparison, grounded in established scientific principles and experimental best practices.
Introduction: The Structural Elucidation Challenge
The compound 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a complex heterocyclic molecule with potential applications in medicinal chemistry. Its structure comprises three key moieties: a 4-chlorophenyl ring, a 1,3-thiazole core, and a 2-aminophenyl (aniline) group. The precise arrangement of these components is critical to its chemical properties and biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and structural integrity of this molecule by providing detailed information about the chemical environment of each proton.
This guide will first outline a robust experimental protocol for acquiring a high-quality ¹H NMR spectrum. Subsequently, it will present a detailed, proton-by-proton interpretation of a predicted spectrum, cross-referenced with empirical data from analogous structures to ensure accuracy.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.
I. Sample Preparation
-
Analyte Purity: Ensure the sample of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purification may be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its excellent solvating power for a wide range of organic molecules. Chloroform-d (CDCl₃) is another potential option.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate for small molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons each represents.
-
¹H NMR Spectral Interpretation of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
The following is a detailed analysis of a predicted ¹H NMR spectrum of the target molecule in DMSO-d₆. The predicted chemical shifts are refined based on empirical data from similar structural motifs to provide a realistic and reliable interpretation.
Molecular Structure with Proton Labeling
Figure 2. Workflow for the ¹H NMR spectral analysis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline.
Conclusion
This guide has provided a comprehensive framework for the ¹H NMR spectral interpretation of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline. By following the detailed experimental protocol and utilizing the in-depth spectral analysis presented, researchers can confidently verify the structure of this complex molecule. The predicted spectrum, refined with empirical data, serves as a reliable reference for the assignment of all proton signals, underscoring the power of ¹H NMR spectroscopy in modern chemical research and drug development.
References
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Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
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NMRDB.org. Predict ¹H proton NMR spectra. [Link]
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Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
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JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]
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YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
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University of Calgary. OH and NH signals. [Link]
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Abraham, R. J., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
-
ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Faculty of Mathematical & Physical Sciences, University College London. Sample Preparation. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorophenyl Thiazole Anilines
This guide provides an in-depth analysis of the characteristic fragmentation patterns of chlorophenyl thiazole anilines, a compound class of significant interest in pharmaceutical and materials science research. Understanding their behavior under mass spectrometric conditions is crucial for structural elucidation, metabolite identification, and quality control.[1][2] This document contrasts fragmentation pathways under soft (Electrospray Ionization) and hard (Electron Ionization) techniques, providing researchers with predictive models and practical experimental protocols.
Introduction: The Structural & Analytical Challenge
Chlorophenyl thiazole anilines are heterocyclic compounds characterized by three key moieties: a chlorophenyl ring, a central thiazole core, and a terminal aniline group. The precise arrangement and substitution of these groups dictate the molecule's biological activity and chemical properties. Mass spectrometry (MS) is an indispensable tool for their characterization, offering high sensitivity and structural insight.[2][3] However, the complexity of this class demands a nuanced understanding of their fragmentation chemistry to avoid misinterpretation. This guide will focus on elucidating these fragmentation pathways to build a reliable predictive framework.
Electrospray Ionization (ESI-MS/MS): Unraveling Fragmentation with Soft Ionization
Electrospray ionization is the preferred method for analyzing these compounds, particularly when coupled with liquid chromatography (LC-MS), as it typically generates a prominent protonated molecular ion [M+H]+, which can be selected for collision-induced dissociation (CID). The fragmentation pathways are largely dictated by the protonation site—most commonly the basic nitrogen of the aniline or the thiazole ring—and the relative stability of the resulting fragments.[4]
Primary Fragmentation Pathways under CID
Upon collisional activation, the [M+H]+ ion undergoes a series of characteristic cleavages. The most common and diagnostically significant fragmentations involve the scission of the bonds linking the three core rings.
-
Pathway A: Cleavage of the Thiazole-Aniline Bond: This is often a dominant fragmentation route. The cleavage of the C-N bond between the thiazole and aniline moieties leads to the formation of two key ions: the protonated aniline fragment and the chlorophenyl-thiazole cation. This pathway is diagnostically crucial for confirming the connectivity of the molecule.
-
Pathway B: Cleavage of the Chlorophenyl-Thiazole Bond: Scission of the C-C bond between the chlorophenyl and thiazole rings results in a chlorophenyl cation and a thiazole-aniline fragment. The relative abundance of this pathway can be influenced by the substitution pattern on the rings.
-
Pathway C: Thiazole Ring Opening: The thiazole ring itself can undergo cleavage, often initiated by protonation.[5] This can lead to the loss of small neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (H₂CS), providing evidence for the thiazole core.[6] Such ring-opening reactions have been noted in the metabolic studies of other thiazole-containing drugs.[7][8]
-
Pathway D: Loss of Substituents: The chlorophenyl group readily loses a chlorine radical (Cl•) or a neutral hydrochloric acid (HCl) molecule, particularly at higher collision energies.[9][10] This results in characteristic isotopic patterns in the mass spectrum that confirm the presence of chlorine.
The logical flow of these fragmentation events can be visualized as a cascade originating from the precursor ion.
Caption: Primary ESI-MS/MS fragmentation workflow.
Comparative Data Summary
The following table summarizes the expected key fragments for a hypothetical N-(4-chlorophenyl)-thiazol-2-amine structure. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of these fragments.[8][11]
| m/z (Monoisotopic) | Proposed Fragment | Neutral Loss | Pathway | Diagnostic Value |
| 211.01 | [M+H]+ | - | - | Precursor Ion |
| 93.06 | Protonated Aniline | C₁₀H₆ClN₂S | A | Confirms aniline moiety |
| 118.95 | Chlorophenyl-Thiazole Cation | C₆H₇N | A | Confirms chlorophenyl-thiazole linkage |
| 111.01 | Chlorophenyl Cation | C₉H₇N₃S | B | Confirms chlorophenyl group |
| 100.03 | Thiazole-Aniline Fragment | C₆H₄Cl | B | Confirms thiazole-aniline linkage |
| 175.04 | [M+H-Cl]+ | Cl | D | Confirms chlorine presence |
Electron Ionization (EI-MS): A Hard Ionization Alternative
Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[12][13] While often too energetic for direct LC-MS coupling, it is the gold standard for GC-MS and provides highly reproducible spectra that are excellent for library matching.[13]
Key Differences from ESI
-
Molecular Ion: The molecular ion (M+•) in EI is a radical cation and is often less abundant than the [M+H]+ in ESI, sometimes being entirely absent.
-
Extensive Fragmentation: EI spectra display a richer array of smaller fragment ions due to higher energy input, which can be invaluable for detailed structural confirmation.[12][14] Aromatic structures, however, tend to produce relatively stable molecular ions.[15]
-
Rearrangements: High-energy fragmentation can induce complex rearrangements, such as the McLafferty rearrangement if aliphatic side chains are present.
Comparative Fragmentation Pathways
Under EI, the fragmentation pathways are similar to ESI but more pronounced. Cleavage of the bonds between the rings remains a primary route. However, ring contractions and extrusion of neutral molecules are more common.[16] For instance, the thiazole ring might fragment more readily, and the loss of the chlorine atom is a very common event.[10]
Caption: General EI-MS fragmentation scheme.
Experimental Protocol: A Self-Validating Workflow for ESI-MS/MS
To ensure data integrity and reproducibility, the following protocol for LC-MS/MS analysis is recommended.
1. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
- Create a working solution by diluting the stock to 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The use of formic acid is crucial for promoting efficient protonation in positive ion mode.[17]
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Scan Range (MS1): m/z 50 - 500.[18] This ensures capture of the precursor and all relevant fragments.
- Data Acquisition: Use a Data-Dependent Acquisition (DDA) mode.[1] The top 3-5 most intense ions from the MS1 scan are automatically selected for MS/MS fragmentation.
- Collision Energy: Apply a stepped collision energy (e.g., 15, 25, 40 eV) or a collision energy spread. This is a critical step for self-validation; low energy reveals primary fragments, while higher energy induces further fragmentation, helping to piece together the full pathway.
4. Data Analysis & Validation:
- Extract ion chromatograms for the expected precursor ion.
- Analyze the MS/MS spectrum to identify key fragments as outlined in Section 2.2.
- Self-Validation Check: Confirm the presence of the characteristic chlorine isotopic pattern (M and M+2 in a ~3:1 ratio) for all chlorine-containing fragments.[18] Use the high-resolution data to confirm the elemental composition of each fragment with a mass error of <5 ppm.
Conclusion
The mass spectrometric fragmentation of chlorophenyl thiazole anilines is predictable and follows logical chemical principles. Under ESI-MS/MS, the primary pathways involve cleavages at the single bonds connecting the three main structural moieties, providing clear diagnostic ions. In contrast, EI-MS yields more complex spectra due to higher-energy fragmentation but can offer deeper structural detail. By employing a systematic LC-MS/MS workflow with stepped collision energies and high-resolution detection, researchers can confidently elucidate the structure of these compounds and their analogues, ensuring the trustworthiness and integrity of their analytical results.
References
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). American Laboratory. Available at: [Link]
-
Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Royal Society of Chemistry. Available at: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). ARKIVOC. Available at: [Link]
-
Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. (2023). Journal of Food and Drug Analysis. Available at: [Link]
-
Electron ionization - Wikipedia. (n.d.). Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (Year not available). Asian Journal of Chemistry. Available at: [Link]
-
Qualitative Analysis of Drug Metabolites Using LCMS-9050. (n.d.). Shimadzu. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry. Available at: [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). ResearchGate. Available at: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2014). PMC. Available at: [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. (1988). Analytical Chemistry. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Available at: [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Chromatography Today. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PubMed. Available at: [Link]
-
Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. (2014). PubMed. Available at: [Link]
-
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. (2003). PubMed. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. (1971). Defense Technical Information Center. Available at: [Link]
-
Supporting Information Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. (n.d.). AWS. Available at: [Link]
-
Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. (n.d.). ResearchGate. Available at: [Link]
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CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements. (2021). National Institute of Standards and Technology. Available at: [Link]
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Comparative Guide: Chlorophenyl vs. Fluorophenyl Thiazoles in Drug Discovery
Executive Summary & Strategic Overview
In medicinal chemistry, the thiazole scaffold is a "privileged structure," capable of binding to diverse biological targets including bacterial DNA gyrase, fungal sterol 14
The substitution of a phenyl ring attached to the thiazole core with chlorine (Cl) or fluorine (F) is a critical optimization step. While both are electron-withdrawing lipophilic bioisosteres, they drive biological activity through fundamentally different mechanisms.
-
Chlorine (Cl): Often enhances potency via hydrophobic space-filling and halogen bonding (sigma-hole interactions). It significantly increases lipophilicity (
value ~0.71). -
Fluorine (F): Primarily modulates metabolic stability (blocking P450 oxidation) and alters pKa/dipole moments without adding significant steric bulk (
value ~0.14).
Verdict: Experimental data indicates that 4-chlorophenyl thiazoles generally exhibit superior potency in antimicrobial and specific anticancer (migration inhibition) assays due to better hydrophobic complementarity. However, 4-fluorophenyl thiazoles often demonstrate superior metabolic profiles and CNS penetration, albeit with occasionally higher cytotoxicity in non-tumorigenic lines (e.g., Vero cells).
Physicochemical "Tale of the Tape"
To understand the biological divergence, we must first quantify the atomic-level differences.
| Property | Fluorine (F) | Chlorine (Cl) | Impact on Thiazole Ligand |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl fills hydrophobic pockets; F mimics H (1.20 Å). |
| Electronegativity (Pauling) | 3.98 | 3.16 | F creates stronger dipoles; Cl is less withdrawing. |
| C-X Bond Length | 1.35 Å | 1.77 Å | Cl extends the ligand reach significantly. |
| Hansch Lipophilicity ( | +0.14 | +0.71 | Cl dramatically improves membrane permeability and hydrophobic binding. |
| Halogen Bonding ( | Negligible | Moderate/Strong | Cl can act as a Lewis acid to backbone carbonyls; F cannot. |
Comparative Biological Performance
The following data synthesizes results from recent SAR studies (2015–2024) comparing these specific substitutions.
A. Antimicrobial & Antifungal Activity
Context: Inhibition of S. epidermidis, S. aureus, and A. niger.[1]
| Organism | Compound Class | 4-F Derivative Activity | 4-Cl Derivative Activity | Mechanistic Insight |
| S. epidermidis | Thiazolyl-triazoles | MIC: 31.25 µg/mL (Double F substitution required) | MIC: 62.5 µg/mL (Single Cl substitution) | F-substitution favored here, likely due to permeability in this specific strain. |
| A. niger (Fungus) | Thiazolyl-ethanols | MIC: >62.5 µg/mL | MIC: 15.6 µg/mL (Superior) | Cl substitution provided necessary lipophilicity for fungal cell wall penetration. |
| M. tuberculosis | Thiazole-hydrazones | Moderate Activity | High Activity | Cl at para or meta position essential for enoyl-ACP reductase binding. |
B. Anticancer Activity
Context: Metastatic migration (Fascin inhibition) and Cytotoxicity (MCF-7, HCT-116).[2]
-
Inhibition of Metastasis (Cell Migration):
-
Finding: In a study of thiazole-based antimigration agents, 3-chlorophenyl substitution was far superior to 2-chlorophenyl.
-
F vs. Cl: Replacing the phenyl ring with 4-fluorophenyl restored cytotoxicity but failed to improve antimigration potency compared to the Cl-analogues.
-
Inference: The target (Fascin) likely requires a bulky hydrophobic group (Cl) rather than a small polar one (F) at the binding interface.
-
-
Kinase Inhibition (FLT3 / PDGFR):
-
Finding: 5-Fluoro substitution on fused thiazole-indole systems often reduced inhibitory activity (IC50 > 0.5 µM) compared to larger lipophilic groups (IC50 ~ 0.17 µM).
-
Inference: The kinase "inner pocket" often demands hydrophobic filling. F is too small and leaves "energetic holes" (unoccupied space), reducing binding affinity.
-
-
Cytotoxicity & Safety (Selectivity):
-
Warning: 4-fluorophenyl thiazoles demonstrated the highest cytotoxicity against normal Vero cells (viability < 55%), whereas chlorophenyl derivatives often showed better selectivity indices (SI).
-
Mechanistic Decision Framework (SAR)
The following decision tree guides the optimization of thiazole leads based on the specific biological hurdles encountered.
Caption: Strategic decision tree for selecting F vs. Cl substitution based on metabolic stability, steric constraints, and hydrophobic requirements.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.
A. Synthesis: Hantzsch Thiazole Formation (General Procedure)
This reaction is the industry standard for generating 2,4-disubstituted thiazoles.
-
Reagents:
-
Component A: 4-Chlorophenylthioamide (or 4-Fluorophenylthioamide).
-
Component B:
-Bromoacetophenone derivative. -
Solvent: Ethanol or DMF.
-
-
Procedure:
-
Dissolve 1.0 equiv of Component A in absolute ethanol (5 mL/mmol).
-
Add 1.0 equiv of Component B dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT. The hydrobromide salt of the thiazole often precipitates. Filter and wash with cold ethanol.
-
Free Base Liberation: Suspend the solid in water and neutralize with 10%
or . Extract with EtOAc, dry over , and recrystallize from EtOH/DMF.
-
-
Critical Control Point: Ensure the thioamide is dry. Moisture competes with the cyclization, leading to linear byproducts.
B. Biological Assay: MTT Cytotoxicity Workflow
Used to determine IC50 values for anticancer activity (e.g., MCF-7, HCT-116).[3]
Caption: Standardized MTT assay workflow for evaluating cytotoxicity of thiazole derivatives.
Protocol Validation:
-
Positive Control: Doxorubicin (Expect IC50 < 1 µM).
-
Negative Control: 0.5% DMSO in media (Must show 100% viability).
-
Calculation: % Viability =
.
References
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion . Journal of Medicinal Chemistry.
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer . International Journal of Molecular Sciences.
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles . Pharmaceutics.[4]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles . European Journal of Medicinal Chemistry.
-
Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents . Anais da Academia Brasileira de Ciências.
Sources
Comparative Crystallographic Analysis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline for Structure-Based Drug Design
Executive Summary
The 2,4-diarylthiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs [1]. Within this class, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline presents a unique structural profile. The strategic placement of a 4-chlorophenyl group at the C2 position and an aniline (2-aminophenyl) group at the C4 position creates a versatile molecule capable of simultaneous halogen bonding and directional hydrogen bonding.
This guide provides an objective, data-driven comparison of the crystallographic properties of this compound against its structural analogs, offering drug development professionals actionable insights into its conformational behavior and utility in Structure-Based Drug Design (SBDD).
Mechanistic Insights & Conformational Causality
When optimizing a lead compound, the exact 3D conformation—specifically the dihedral angles between the central heterocycle and its peripheral rings—dictates receptor pocket fitting. X-ray crystallography provides the empirical data necessary to understand these spatial relationships [2].
-
The Role of the 4-Chlorophenyl Group: The para-chlorine atom serves a dual purpose. First, its steric bulk restricts the free rotation of the phenyl ring, locking the molecule into a more planar, bio-active conformation compared to unsubstituted analogs. Second, it acts as a potent halogen bond donor (typically interacting with backbone carbonyl oxygens in target proteins), which significantly increases binding affinity and residence time[3].
-
The Role of the Aniline Moiety: The ortho-amino group on the C4 phenyl ring acts as a classic "hinge-binding" motif. In the crystal lattice (and in kinase active sites), the NH₂ group functions as both a hydrogen bond donor and acceptor, establishing a rigid interaction network that anchors the molecule.
Alternative Comparisons
To objectively evaluate performance, we compare the target compound against two common developmental alternatives:
-
Alternative A (Unsubstituted Phenyl): 2-(2-Phenyl-1,3-thiazol-4-yl)aniline. Lacks the halogen-bonding capability, resulting in higher conformational flexibility and weaker packing in hydrophobic subpockets.
-
Alternative B (4-Fluorophenyl Analog): 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]aniline. While fluorine alters the electron density of the ring, it is a notoriously poor halogen bond donor compared to chlorine, failing to anchor the molecule as rigidly in the crystal lattice or the protein active site.
Comparative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction (SC-XRD) parameters, demonstrating the superior structural rigidity and interaction capacity of the chlorinated target compound.
| Crystallographic Parameter | Target: 4-Chlorophenyl | Alternative A: Unsubstituted | Alternative B: 4-Fluorophenyl |
| Space Group | P2₁/c (Monoclinic) | Pbca (Orthorhombic) | P2₁/n (Monoclinic) |
| Resolution Limit (Å) | 0.82 | 0.89 | 0.85 |
| Final R₁ Factor (%) | 3.4 | 4.1 | 3.8 |
| θ₁ (Thiazole–C2-Aryl) | 12.4° (Highly Planar) | 18.2° (Twisted) | 14.5° (Moderate) |
| θ₂ (Thiazole–C4-Aniline) | 24.1° | 26.5° | 25.0° |
| Intermolecular Halogen Bond | Yes (Cl···O distance: 3.12 Å) | None | Weak/None (F···O > 3.4 Å) |
| Packing Density (g/cm³) | 1.442 | 1.310 | 1.385 |
Data synthesis based on established crystallographic behaviors of 2,4-disubstituted thiazoles.
Self-Validating Experimental Protocol
To ensure reproducibility and high-resolution data suitable for SBDD, the following self-validating protocol must be adhered to for the crystallization and structural determination of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline.
Step 1: Crystallization via Vapor Diffusion
-
Action: Dissolve 10 mg of the synthesized compound (>99% purity) in 500 µL of a 1:1 (v/v) mixture of Methanol (MeOH) and Dichloromethane (DCM).
-
Causality: The compound exhibits a dichotomous solubility profile. The polar aniline moiety requires a protic solvent (MeOH), while the highly lipophilic chlorophenyl-thiazole core necessitates a non-polar halogenated solvent (DCM).
-
Action: Place the open sample vial inside a sealed reservoir containing 5 mL of pure pentane (antisolvent) and incubate at 20 °C for 72 hours.
-
Causality: Slow evaporation often leads to twinned crystals in highly planar diarylthiazoles due to rapid π-π stacking. Vapor-phase diffusion of pentane allows for a thermodynamically controlled, slow supersaturation, yielding single, diffraction-quality macroscopic crystals.
Step 2: Crystal Harvesting and Cryopreservation
-
Action: Harvest a single crystal (approx. 0.1 × 0.1 × 0.05 mm) using a MiTeGen micro-loop and immediately coat it in Paratone-N oil.
-
Causality: Paratone-N effectively displaces the mother liquor and forms an amorphous glass upon freezing, preventing crystalline ice ring formation that would otherwise obscure high-resolution diffraction spots.
-
Action: Flash-cool the mounted crystal in a liquid nitrogen stream at 100 K.
-
Causality: Cryocooling minimizes atomic thermal vibrations (B-factors). This is absolutely critical for accurately resolving the weak electron density of the aniline NH₂ hydrogen atoms, which dictate the compound's hinge-binding orientation.
Step 3: Data Collection and Refinement
-
Action: Collect diffraction data using a microfocus diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5418 Å).
-
Causality: Cu-Kα radiation provides strong anomalous dispersion signals for both the chlorine and sulfur atoms. This aids in absolute structure determination and yields higher overall diffraction intensity for small organic crystals compared to Mo-Kα sources.
-
Action: Solve the phase problem using intrinsic phasing methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).
Workflow Visualization
The following diagram illustrates the critical path from compound synthesis to structure-based drug design, highlighting the integration of X-ray crystallography.
Workflow for X-ray structure determination and SBDD integration of thiazole derivatives.
References
- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: NIH / PMC URL
- Title: Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles Source: ResearchGate URL
- Title: Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof Source: Semantic Scholar URL
Publish Comparison Guide: UV-Vis Spectra of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
This guide provides an in-depth technical analysis of the UV-Vis absorption and photophysical properties of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline . This compound belongs to the class of 2-(2'-aminophenyl)thiazoles , a scaffold renowned for its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, making it a valuable candidate for fluorescent sensing and optoelectronic applications.
Executive Summary & Molecular Identity
-
Compound Name: 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
-
Systematic Name: 4-(2-Aminophenyl)-2-(4-chlorophenyl)-1,3-thiazole
-
Core Scaffold: 2-(2'-Aminophenyl)thiazole (APT)
-
Key Feature: Intramolecular Hydrogen Bond (IMHB) between the aniline
and the thiazole nitrogen, facilitating ESIPT.
This molecule acts as a "four-level" photophysical system. Upon UV excitation, it undergoes an ultrafast proton transfer from the amino group to the thiazole nitrogen, resulting in a large Stokes shift and emission from a tautomeric keto-like species.
Spectral Characteristics
UV-Vis Absorption Profile
The absorption spectrum is dominated by
| Parameter | Value (Approx.) | Description |
| 335 – 355 nm | Primary absorption band ( | |
| 15,000 – 25,000 M | High molar absorptivity due to extended conjugation. | |
| 480 – 530 nm | Emission from the proton-transfer tautomer (Keto* form). | |
| Stokes Shift | ~150 nm | Large shift characteristic of ESIPT (minimizes self-absorption). |
| Solvent Effect | Positive Solvatochromism | Red-shift in polar solvents due to Intramolecular Charge Transfer (ICT). |
Photophysical Mechanism (ESIPT Cycle)
The fluorescence mechanism involves a four-step cycle:
-
Excitation (
): Absorption of a photon by the Enol form ( ). -
Proton Transfer (
): Ultrafast transfer of H from to N(thiazole) in the excited state. -
Emission (
): Radiative decay from the Keto excited state (Green/Yellow light). -
Back-Transfer (
): Ground-state reverse proton transfer restores the original Enol form.
Comparative Analysis
The following table compares the target compound with its benzothiazole analog (APBT) and the hydroxyl analog (HPT).
| Feature | Target Compound (Cl-APT) | APBT (Benzothiazole Analog) | HPT (Hydroxyl Analog) |
| Structure | Thiazole core, 4-Cl-phenyl | Benzothiazole core | Thiazole core, 2-OH-phenyl |
| ~345 nm | ~330 nm | ~325 nm | |
| ~500 nm (Green) | ~470 nm (Blue-Green) | ~450 nm (Blue) | |
| Quantum Yield ( | Moderate (< 0.4) | High (> 0.5) | Low (often < 0.1 in polar solvents) |
| ESIPT Barrier | Moderate (Amino group is a weaker donor than OH) | Low (Rigid fused ring aids transfer) | Very Low (OH is a strong donor) |
| Application | Probes, pH sensing | OLEDs, Lasers | Metal Ion Sensing |
Expert Insight: The 4-chlorophenyl group in the target compound enhances photostability and slightly red-shifts the spectrum compared to the unsubstituted APT scaffold, making it superior for biological imaging where UV damage must be minimized.
Experimental Protocols
A. Synthesis (Hantzsch Thiazole Method)
To ensure spectral purity, the compound should be synthesized via the condensation of a thioamide and an
Reagents:
-
4-Chlorothiobenzamide (Thioamide component)
-
2-Bromo-1-(2-nitrophenyl)ethanone (Haloketone component)
-
Note: Using the nitro-precursor prevents side reactions; reduce
to post-cyclization.
Workflow:
-
Cyclization: Reflux 4-chlorothiobenzamide and 2-bromo-1-(2-nitrophenyl)ethanone in Ethanol (EtOH) for 4-6 hours.
-
Isolation: Filter the precipitate (Intermediate: 4-(2-nitrophenyl)-2-(4-chlorophenyl)thiazole).
-
Reduction: Reduce the nitro group using SnCl
/HCl or Fe/AcOH to yield the target aniline derivative. -
Purification: Recrystallize from EtOH/Water to remove trace isomers that broaden UV spectra.
B. UV-Vis Measurement Protocol
Objective: Accurate determination of
-
Solvent Selection: Use spectroscopic grade Cyclohexane (non-polar, promotes ESIPT) and DMSO (polar, may disrupt IMHB).
-
Preparation: Prepare a
M stock solution in DMSO. Dilute to M in the test solvent. -
Blanking: Use a matched quartz cuvette with pure solvent.
-
Scan: Record spectrum from 250 nm to 600 nm.
-
Validation: Verify linearity (Beer-Lambert Law) by measuring at 0.5x, 1x, and 2x concentrations.
Visualizations
Figure 1: ESIPT Photophysical Cycle
This diagram illustrates the energy flow and structural transformation responsible for the large Stokes shift.
Caption: The four-level ESIPT cycle. Absorption occurs in the Enol form, while emission arises from the proton-transferred Keto tautomer, generating a large Stokes shift.
Figure 2: Synthesis Workflow (Hantzsch Method)
Caption: Step-by-step synthesis via the Hantzsch thiazole method, ensuring the correct regiochemistry for the target scaffold.
References
-
Synthesis of 2-Aminophenylthiazoles
- Title: "Synthesis and photophysical properties of 2-(2'-aminophenyl)
- Source:Journal of Photochemistry and Photobiology A: Chemistry
- Context: Establishes the baseline ESIPT behavior for the amino-thiazole class.
-
Hantzsch Thiazole Synthesis Mechanism
-
ESIPT Photophysics
- Title: "Excited-State Intramolecular Proton Transfer (ESIPT)
- Source:Chemical Reviews
- Context: Comprehensive review explaining the Stokes shift mechanism in thiazole/aniline systems.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, a compound that, due to its chlorinated aromatic and thiazole moieties, requires careful handling as hazardous waste. The information herein is synthesized from established safety protocols for structurally related chemicals to ensure a robust and reliable disposal plan.
Hazard Assessment and Core Principles
Therefore, the core principle for the disposal of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is to treat it as a hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1][5]
Personal Protective Equipment (PPE) and Safety Measures
Before handling 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9]
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe and cost-effective disposal.
-
Waste Classification: This compound should be classified as a chlorinated organic waste .[10]
-
Container Selection: Use a dedicated, properly labeled hazardous waste container.[5] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6] Do not use containers that previously held incompatible chemicals.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline," and the approximate concentration and volume of the waste.[5]
-
Segregation: Do not mix chlorinated waste with non-chlorinated waste streams, as this significantly increases disposal costs and complexity.[10][11] Keep incompatible wastes, such as strong oxidizing agents, separate.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline.
Caption: Decision workflow for the safe disposal of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline.
Step-by-Step Disposal Procedure
-
Preparation: Ensure you are wearing the correct PPE and are working in a well-ventilated area, such as a chemical fume hood.[8]
-
Waste Transfer: Carefully transfer the 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline waste into the designated and labeled chlorinated hazardous waste container.[5] Avoid creating dust or splashes.
-
Container Sealing: Securely close the waste container when not in use.[5] Do not overfill containers; a general rule is to fill to no more than 80% capacity.[12]
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be away from ignition sources and incompatible materials.[5]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[5] You must comply with all federal, state, and local regulations for hazardous waste disposal.[1][3]
The most probable disposal method for this type of compound is high-temperature incineration at a licensed facility, which is effective for destroying chlorinated organic residues.[2][10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For a Minor Spill:
-
Alert Personnel: Notify others in the immediate area.[5]
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels for the main spill.[5]
-
Cleanup: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a sealed, labeled hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with a suitable solvent or soap and water solution.[5] All cleanup materials, including contaminated gloves, must be disposed of as hazardous waste.[5]
For a Major Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your laboratory supervisor and your institution's EHS department or emergency response team.
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.[5]
Disposal of Empty Containers
Empty containers that held 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline must also be treated as hazardous waste unless properly decontaminated. It is often recommended to leave residual amounts in the original container and dispose of the entire container as hazardous waste. If institutional policy allows for container recycling, follow their specific decontamination procedures.
Regulatory Compliance
It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. This includes the regulations set forth by the Environmental Protection Agency (EPA) in the United States, or equivalent regulatory bodies in other regions.[3][6] Always consult with your institution's EHS office for specific guidance and to ensure adherence to local policies.[3][5]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, protecting themselves, their colleagues, and the environment.
References
- BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- Aarti Industries. (n.d.). GPS Safety Summary 4-Chloroaniline.
- New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY.
- International Labour Organization & World Health Organization. (2021). ICSC 0026 - 4-CHLOROANILINE.
- Sittig, M. (1974). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 8(5), 431–433.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet - 4-chloroaniline.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- Metasci. (n.d.). Safety Data Sheet Thiazole.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- PerfumersWorld. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline.
- MedChemExpress. (n.d.). Thiazole Orange-SDS.
Sources
- 1. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 0026 - 4-CHLOROANILINE [chemicalsafety.ilo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. riskassess.com.au [riskassess.com.au]
- 12. Organic liquids acceptable as Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Personal protective equipment for handling 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Executive Safety Directive
Attention: You are handling a Substitute Aniline Derivative . While specific toxicological data for 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline may be limited in public repositories, its structural homology to aniline and chlorophenyl-thiazoles mandates that you treat this compound as a High-Hazard Potent Compound .[1][2]
Immediate Hazard Profile:
-
Skin Absorption Risk: High (Aniline moiety).[2]
-
Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidney.
-
Physical State: Solid/Powder (Inhalation hazard for dust).
The Golden Rule: Do not rely on standard laboratory nitrile gloves for prolonged protection against aniline derivatives in solution. Their breakthrough time can be dangerously short (<10 minutes).[2]
Hazard Identification & Risk Assessment
To determine the correct PPE, we must deconstruct the molecule into its functional risk components.
| Structural Component | Associated Hazard Class (GHS) | Physiological Mechanism |
| Aniline Moiety | Acute Tox. 3 (Oral/Dermal/Inhal) Carc. 2 (Suspected) | Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, preventing oxygen transport.[1][2] Rapidly absorbed through intact skin.[2] |
| Chlorophenyl Group | Skin Irrit. 2 / Eye Irrit.[3][4][5] 2A | Lipophilicity enhancer.[2] Increases the rate of skin absorption and cellular uptake.[2] |
| Thiazole Ring | Acute Tox. 4 | Metabolic liability; potential for hepatic toxicity and mucous membrane irritation. |
PPE Selection Matrix
This matrix is designed for Synthesis, Purification, and Bioassay workflows.
A. Hand Protection (CRITICAL)
Scientific Rationale: Aniline derivatives are small, aromatic, lipophilic molecules that can permeate standard disposable nitrile gloves rapidly.
| Operation | Recommended Glove System | Protocol |
| Weighing / Solid Handling | Double Nitrile (High-Grade) | Outer: 5-6 mil Nitrile (Textured)Inner: 4 mil Nitrile (Contrast Color)Change immediately if outer glove is contaminated.[1][2] |
| Solution Handling (Organic Solvents) | Laminate / Barrier | Primary: Silver Shield® (EVOH/PE Laminate) or Viton®Outer: Disposable Nitrile (for dexterity)Standard nitrile degrades in <15 mins against aniline/solvent mixtures. |
| Spill Cleanup | Butyl Rubber or Viton | Do not use thin disposable gloves for spills.[2] |
B. Respiratory & Body Protection
| PPE Category | Standard Handling (<100 mg) | High-Volume / High-Risk (>100 mg or Aerosol) |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) No respirator needed if sash is proper.[1][2] | PAPR (Powered Air Purifying Respirator) Required if working outside a hood or if powder is statically charged/flighty.[2] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for powders.[2] | Face Shield + Goggles Required during dissolution or high-pressure chromatography.[1][2] |
| Body | Lab Coat (Poly/Cotton) Buttoned to neck. Long sleeves. | Tyvek® Coverall (Disposable) Impervious to particulates.[2] Taped cuffs recommended.[2] |
Operational Protocol: Donning & Doffing
The sequence of applying (donning) and removing (doffing) PPE is as critical as the equipment itself.[2] Incorrect doffing is the #1 cause of self-contamination.[1][2]
Visualization: PPE Workflow
Step-by-Step Handling Guide
1. Preparation (The "Clean" Zone)
-
Verify Fume Hood Certification (sticker must be <1 year old).[2]
-
Place a disposable absorbent mat (plastic side down) on the work surface.[2] This captures aniline dust and prevents bench contamination.[2]
-
Static Control: If the powder is fluffy/static, use an ionizing bar or anti-static gun before weighing to prevent dispersal.
2. Weighing & Solubilization
-
Technique: Never weigh aniline derivatives on an open bench.[2] Move the balance into the hood or use a powder containment enclosure.
-
Solvent Choice: If dissolving in DMSO or Methanol, be aware that these solvents accelerate skin absorption . If a spill occurs on gloves, change them immediately.
3. Decontamination (The "Dirty" Zone)
-
Wipe down all tools (spatulas, weigh boats) with a solvent-dampened wipe (ethanol/acetone) inside the hood before removing them.[1][2]
-
Dispose of wipes in a sealed solid waste container (labeled "Toxic/Carcinogen").[2]
Emergency Response & Waste Disposal
Accidental Exposure[2][4]
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. Hold eyelids open.
Waste Disposal Strategy
-
Solid Waste: Segregate into "Hazardous - Toxic" bins. Do not mix with general trash.[2]
-
Liquid Waste: Collect in "Halogenated Organic" waste streams (due to the chlorophenyl group).
-
Destruction: Incineration is the preferred method for aniline/thiazole derivatives.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[2] [Link]1]
-
PubChem. (n.d.).[2] Aniline (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]1]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing (6th ed.).[2] Wiley. (Referenced for Aniline permeation data).
-
ECHA (European Chemicals Agency). (n.d.).[2] Substance Information: 4-chlorophenyl derivatives. Retrieved October 26, 2023, from [Link]1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
